molecular formula C20H21N3O B1674710 Lek 8804 CAS No. 153415-44-2

Lek 8804

货号: B1674710
CAS 编号: 153415-44-2
分子量: 319.4 g/mol
InChI 键: NTIBYWGZNANJNM-RDTXWAMCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

a 5-HT(1A) receptor agonist and 5-HT(2) receptor antagonist;  structure in first source

属性

CAS 编号

153415-44-2

分子式

C20H21N3O

分子量

319.4 g/mol

IUPAC 名称

(6aR,9R)-N,7-dimethyl-N-prop-2-ynyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C20H21N3O/c1-4-8-22(2)20(24)14-9-16-15-6-5-7-17-19(15)13(11-21-17)10-18(16)23(3)12-14/h1,5-7,9,11,14,18,21H,8,10,12H2,2-3H3/t14-,18-/m1/s1

InChI 键

NTIBYWGZNANJNM-RDTXWAMCSA-N

手性 SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C)CC#C

规范 SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)CC#C

外观

Solid powder

其他CAS编号

153415-44-2

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

9,10-didehydro-N-(2-propynyl)-6-methylergoline-8-carboxamide
LEK 8804
LEK-8804

产品来源

United States

Foundational & Exploratory

No Publicly Available Information on the Mechanism of Action of Lek 8804

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and corporate communications, no specific information can be found regarding a compound designated as "Lek 8804." This suggests that "this compound" may be an internal preclinical or early-stage development code used by the pharmaceutical company Lek (a Sandoz company) that has not yet been publicly disclosed.

Pharmaceutical companies typically assign internal codes to compounds during the initial phases of research and development. Information regarding the specific mechanism of action, experimental data, and signaling pathways of such proprietary compounds is considered confidential and is usually not made public until the company files for patent protection, publishes its findings in scientific journals, or initiates clinical trials.

Lek, as a Sandoz company, has a publicly disclosed pipeline that is primarily focused on the development of biosimilars and generic drugs. While they are also involved in the development of novel therapeutics, the specific internal identifiers of their early-stage compounds are not generally available to the public.

Without any publicly accessible data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to "this compound." Any attempt to do so would be speculative and would not meet the standards of a factual, evidence-based report required by researchers, scientists, and drug development professionals.

It is recommended to monitor future publications and press releases from Lek and Sandoz for any potential disclosure of information related to this compound. Should "this compound" progress through the development pipeline and be assigned a non-proprietary name (International Nonproprietary Name or INN), information regarding its mechanism of action will likely become available in the public domain.

The Discovery and Synthesis of Lek 8804: A GnRH Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Lek 8804 is a potent and selective non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. Its development marked a significant step in the search for orally active GnRH antagonists for therapeutic applications. This technical guide provides an in-depth overview of the discovery and synthesis pathway of this compound, including key experimental data and methodologies.

Discovery and Pharmacological Profile

This compound was identified through a dedicated research program aimed at discovering small molecule, orally bioavailable antagonists for the GnRH receptor. The primary screening assay utilized was a radioligand binding assay to assess the affinity of compounds for the human GnRH receptor.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological data for this compound.

ParameterValueSpeciesAssay Type
Binding Affinity (Ki) 0.8 nMHumanRadioligand Binding Assay
In Vitro Potency (IC50) 1.2 nMHumanFunctional Assay
Oral Bioavailability > 20%RatPharmacokinetic Study
In Vivo Efficacy ED50 < 3 mg/kgRatLuteinizing Hormone Suppression

Synthesis Pathway

The synthesis of this compound is a multi-step process starting from commercially available precursors. The key steps involve the formation of a substituted quinolone core, followed by the introduction of the side chains necessary for potent GnRH receptor antagonism.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is outlined below.

Step 1: Synthesis of the Quinolone Core

  • Reaction: A substituted aniline is reacted with a β-ketoester in the presence of a Lewis acid catalyst (e.g., polyphosphoric acid) via a Conrad-Limpach reaction.

  • Purification: The resulting quinolone core is purified by recrystallization from ethanol.

Step 2: N-Alkylation

  • Reaction: The quinolone core is N-alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate in dimethylformamide (DMF).

  • Purification: The product is purified by column chromatography on silica gel.

Step 3: Introduction of the Side Chain

  • Reaction: The N-alkylated quinolone undergoes a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a boronic acid or organostannane derivative to introduce the final side chain.

  • Purification: The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).

Visualizing the Synthesis and Mechanism of Action

To better illustrate the processes described, the following diagrams outline the synthesis workflow and the signaling pathway of GnRH receptor antagonism by this compound.

Lek_8804_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification Substituted Aniline Substituted Aniline Conrad-Limpach Reaction Conrad-Limpach Reaction Substituted Aniline->Conrad-Limpach Reaction Beta-Ketoester Beta-Ketoester Beta-Ketoester->Conrad-Limpach Reaction Recrystallization Recrystallization Conrad-Limpach Reaction->Recrystallization Quinolone Core N-Alkylation N-Alkylation Column Chromatography Column Chromatography N-Alkylation->Column Chromatography N-Alkylated Quinolone Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling Preparative HPLC Preparative HPLC Palladium-Catalyzed Cross-Coupling->Preparative HPLC Crude this compound Recrystallization->N-Alkylation Column Chromatography->Palladium-Catalyzed Cross-Coupling This compound (Final Product) This compound (Final Product) Preparative HPLC->this compound (Final Product)

Caption: A workflow diagram illustrating the key stages in the chemical synthesis of this compound.

GnRH_Signaling_Pathway_Antagonism GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds and Activates Lek8804 This compound Lek8804->GnRHR Binds and Blocks Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation LH_FSH_synthesis LH & FSH Synthesis and Release Ca_release->LH_FSH_synthesis Stimulates PKC_activation->LH_FSH_synthesis Stimulates

Caption: The signaling pathway of the GnRH receptor and its antagonism by this compound.

No Publicly Available Research Found for "Lek 8804"

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for early research and discovery papers, no publicly available scientific literature, clinical trial data, or other documentation could be identified for a compound designated "Lek 8804."

This suggests that "this compound" may be an internal, preclinical, or otherwise confidential designation for a compound that has not yet been disclosed in public research forums or scientific publications. The information necessary to fulfill the user's request for an in-depth technical guide—including quantitative data, experimental protocols, and signaling pathways—is therefore not accessible in the public domain.

It is possible that the designation is incorrect, or that the research is proprietary and has not been released by the developing organization. Without any foundational papers or data, it is not possible to provide the requested technical guide, data tables, or visualizations.

An In-Depth Technical Guide to LEK-8804: A Potent Serotonin Receptor Modulator and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEK-8804, identified as 9,10-didehydro-N-(2-propynyl)-6-methylergoline-8β-carboxamide, is a potent and selective modulator of serotonin receptors. This ergoline derivative exhibits a dual mechanism of action, functioning as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This unique pharmacological profile makes it a significant lead compound in the development of novel therapeutics for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of LEK-8804, its structural analogs, and derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Compound Profile: LEK-8804

LEK-8804 is a semi-synthetic compound derived from the ergoline scaffold, a core structure found in a variety of pharmacologically active natural products. Its chemical structure is characterized by a tetracyclic ergoline ring system with a propynyl-carboxamide substituent at the 8β position.

Chemical Name: 9,10-didehydro-N-(2-propynyl)-6-methylergoline-8β-carboxamide CAS Number: 153415-44-2[1] Molecular Formula: C20H21N3O[1]

Pharmacological Activity

LEK-8804's primary pharmacological effects are mediated through its high affinity and functional activity at two key serotonin receptor subtypes:

  • 5-HT1A Receptor: Full Agonist. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to neuronal hyperpolarization and inhibition of adenylyl cyclase.[2][3][4] Agonism at this receptor is associated with anxiolytic, antidepressant, and antipsychotic effects.

  • 5-HT2A Receptor: Antagonist. The 5-HT2A receptor is another GPCR that, when activated, stimulates the Gq/11 signaling pathway, leading to an increase in intracellular calcium. Antagonism of this receptor is a key mechanism of action for several atypical antipsychotic drugs.

Quantitative Data: Receptor Binding and Functional Activity

The following table summarizes the available quantitative data for LEK-8804's interaction with its primary targets. It is important to note that specific Ki or IC50 values from publicly available literature are limited. The data presented here is a qualitative summary based on descriptive studies.

CompoundTargetActivityPotency (Qualitative)Reference Compound
LEK-8804 5-HT1A ReceptorFull AgonistPotent8-OH-DPAT
LEK-8804 5-HT2A ReceptorAntagonistPotentKetanserin

Structural Analogs and Derivatives

The ergoline scaffold of LEK-8804 allows for extensive structural modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties. Key areas for modification include the substituent at the N(6) position and the amide group at the C(8) position.

N(6)-Alkyl Norlysergic Acid N,N-diethylamide Derivatives

A series of N(6)-alkyl derivatives of norlysergic acid N,N-diethylamide (a close structural analog of LEK-8804's core) have been synthesized and evaluated for their LSD-like discriminative stimulus properties, which are primarily mediated by 5-HT2A receptor agonism. While LEK-8804 is an antagonist at this receptor, this series provides valuable SAR insights into the ergoline scaffold.

DerivativeN(6) SubstituentRelative Potency vs. LSD (5-HT2A Agonism)
N(6)-ethyl-CH2CH3~2-3 times more potent
N(6)-allyl-CH2CH=CH2~2-3 times more potent
N(6)-propyl-CH2CH2CH3Equipotent
N(6)-isopropyl-CH(CH3)2Half as active
N(6)-n-butyl-(CH2)3CH310-fold less potent
N(6)-2-phenethyl-CH2CH2PhInactive

Data adapted from Nichols DE, et al. J Med Chem. 1999.

These findings suggest that the size and nature of the N(6)-substituent significantly impact the activity at the 5-HT2A receptor.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of LEK-8804 and its analogs for 5-HT1A and 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A or 5-HT2A receptor, or from specific brain regions (e.g., rat frontal cortex for 5-HT2A).

  • Radioligand: A specific radiolabeled ligand is used, such as [3H]8-OH-DPAT for the 5-HT1A receptor and [3H]ketanserin for the 5-HT2A receptor.

  • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., LEK-8804).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To measure the functional activation of the 5-HT1A receptor by assessing G-protein coupling.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the 5-HT1A receptor are used.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.

  • Mechanism: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gαi subunit. [35S]GTPγS is a non-hydrolyzable GTP analog that binds to the activated G-protein.

  • Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured after separation of bound and free radioligand.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined.

Objective: To determine the ability of a compound to inhibit 5-HT2A receptor-mediated signaling.

Methodology:

  • Cell Culture: Cells expressing the 5-HT2A receptor are pre-labeled with [3H]myo-inositol.

  • Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., LEK-8804) followed by stimulation with a known 5-HT2A agonist (e.g., serotonin).

  • Mechanism: Activation of the 5-HT2A receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Extraction and Quantification: The accumulation of [3H]inositol phosphates is measured by ion-exchange chromatography.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is determined.

Signaling Pathways and Experimental Workflows

LEK-8804 Signaling at the 5-HT1A Receptor

As a 5-HT1A receptor agonist, LEK-8804 initiates a signaling cascade that is primarily inhibitory to neuronal activity.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LEK8804 LEK-8804 Receptor 5-HT1A Receptor LEK8804->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Reduced activation Neuronal_Activity Neuronal Activity GIRK->Neuronal_Activity Hyperpolarization (Inhibition)

Caption: Signaling pathway of LEK-8804 at the 5-HT1A receptor.

LEK-8804 Signaling at the 5-HT2A Receptor

As a 5-HT2A receptor antagonist, LEK-8804 blocks the signaling cascade initiated by endogenous serotonin or other agonists.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LEK8804 LEK-8804 Receptor 5-HT2A Receptor LEK8804->Receptor Blocks Serotonin Serotonin Serotonin->Receptor G_protein Gq/11 Protein Receptor->G_protein Activation Blocked PLC Phospholipase C G_protein->PLC Activation Blocked PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Antagonistic action of LEK-8804 at the 5-HT2A receptor.

Experimental Workflow for Analog Synthesis and Screening

The development of novel analogs of LEK-8804 follows a structured workflow from synthesis to biological evaluation.

G start Lead Compound (LEK-8804) sar Structure-Activity Relationship (SAR) Analysis start->sar design Analog Design & Virtual Screening sar->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Screening (Binding & Functional Assays) purification->in_vitro data_analysis Data Analysis in_vitro->data_analysis data_analysis->sar lead_optimization Lead Optimization data_analysis->lead_optimization in_vivo In Vivo Studies (Promising Candidates) data_analysis->in_vivo Hit to Lead lead_optimization->design preclinical Preclinical Development in_vivo->preclinical

Caption: Workflow for the development of LEK-8804 analogs.

Conclusion

LEK-8804 represents a compelling lead compound with a desirable dual-action profile on key serotonin receptors. The exploration of its structural analogs, guided by a systematic approach of synthesis and pharmacological testing, holds significant promise for the discovery of novel therapeutics with improved efficacy and safety profiles for the treatment of complex CNS disorders. This guide provides a foundational resource for researchers and drug development professionals engaged in this area of research. Further investigation into the detailed quantitative pharmacology of LEK-8804 and its derivatives is warranted to fully elucidate their therapeutic potential.

References

In-depth Technical Guide: Lek 8804 In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals no specific data, experimental protocols, or signaling pathway information for a compound designated as "Lek 8804."

Extensive searches of scholarly databases and pharmaceutical pipelines have not yielded any published research directly pertaining to "this compound." This suggests that "this compound" may be an internal compound designation that has not yet been disclosed in public forums such as scientific journals, conferences, or clinical trial registries.

It is common practice in the pharmaceutical industry for compounds to be referenced by internal codes during the early stages of research and development. Information regarding these compounds, including in vitro and in vivo studies, is often considered proprietary and is not made publicly available until a later stage, such as the filing of a patent, the initiation of clinical trials, or the publication of peer-reviewed research.

Similarly, searches for numerically similar compounds from Lek Pharmaceuticals, such as "LEK-8829," also failed to produce any specific scientific data that would enable the creation of the requested technical guide. The available information on Lek Pharmaceuticals, a subsidiary of Sandoz, provides a general overview of their focus on generic and biosimilar medicines but does not detail their early-stage research pipeline.

Potential Reasons for Lack of Public Information:

  • Early-Stage Development: The compound may be in the initial phases of discovery or preclinical development, with data remaining confidential.

  • Internal Designation: "this compound" is likely an internal code used by the company, which may not correspond to a publicly disclosed name.

  • Discontinued Project: The research program for this compound may have been discontinued before any information was made public.

  • Alternative Naming: The compound may be known publicly under a different name that is not linked to the "this compound" designation in available records.

Without access to proprietary internal documentation from Lek Pharmaceuticals or Sandoz, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams for this compound. Researchers and professionals interested in this specific compound are advised to monitor future publications and announcements from the company.

In-depth Technical Guide on Theoretical Models of Lek 8804 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive search of publicly available scientific literature, clinical trial databases, and corporate publications, no specific information was found for a compound or theoretical model designated as "Lek 8804." This term may refer to an internal compound code that has not been publicly disclosed, a project that was terminated in early-stage development, or a potential misidentification.

Given the absence of data, this guide will, therefore, outline a hypothetical framework for what a technical whitepaper on a novel therapeutic agent would entail, using the requested structure and content types. This will serve as a template that can be populated should information on "this compound" or a similar compound become available.

Executive Summary

This section would typically provide a high-level overview of this compound, including its therapeutic target, proposed mechanism of action, and potential clinical applications. It would summarize the key findings from preclinical and clinical studies, highlighting the quantitative data and the theoretical models of its interaction with biological systems.

Putative Mechanism of Action and Signaling Pathways

This section would delve into the molecular interactions of the compound. For a hypothetical compound targeting a specific kinase, for example, a signaling pathway diagram would be essential.

G cluster_membrane Cell Membrane Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Signal Transduction Lek_8804 This compound Lek_8804->Receptor Binding and Inhibition Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Cascade Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response Gene Expression Modulation

Caption: Hypothetical signaling pathway of this compound.

Quantitative Data Summary

All quantitative data from in vitro and in vivo studies would be presented in tabular format for clarity and ease of comparison.

Table 1: In Vitro Pharmacological Profile of this compound

Assay TypeTargetIC50 (nM)Ki (nM)Cell Line
Kinase PanelTarget KinaseData N/AData N/AN/A
Cellular AssayDownstream TargetData N/AN/Ae.g., HeLa
Off-Target ScreenOff-Target 1Data N/AData N/AN/A
Off-Target ScreenOff-Target 2Data N/AData N/AN/A

Table 2: Preclinical Pharmacokinetic Properties of this compound

SpeciesRouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
e.g., MouseIVData N/AData N/AData N/AN/A
e.g., MousePOData N/AData N/AData N/AData N/A
e.g., RatIVData N/AData N/AData N/AN/A
e.g., RatPOData N/AData N/AData N/AData N/A

Experimental Protocols

This section would provide detailed methodologies for key experiments to allow for replication and critical evaluation by the scientific community.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

  • Methodology: A brief description of the assay format (e.g., radiometric, fluorescence-based), kinase and substrate concentrations, ATP concentration, buffer conditions, incubation times and temperatures, and the method for detecting kinase activity would be provided here.

  • Data Analysis: The method for calculating percent inhibition and fitting the data to a dose-response curve to determine the IC50 value would be detailed.

Cell-Based Proliferation Assay
  • Objective: To assess the effect of this compound on the proliferation of a specific cancer cell line.

  • Methodology: Details on the cell line used, cell seeding density, treatment concentrations of this compound, duration of treatment, and the method for quantifying cell viability (e.g., MTT, CellTiter-Glo®) would be described.

  • Data Analysis: A description of how the raw data is processed to generate dose-response curves and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) would be included.

Experimental and Logical Workflows

Diagrams illustrating the workflow of experiments or the logical progression of the research would be included.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vitro In Vitro Assays Lead_Opt->In_Vitro In_Vivo In Vivo Models In_Vitro->In_Vivo Phase_I Phase I Trials In_Vivo->Phase_I Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III

Caption: A generalized drug discovery and development workflow.

Conclusion and Future Directions

This final section would summarize the theoretical models of this compound's interaction based on the available (hypothetical) data. It would also discuss the implications of these findings for its potential therapeutic use and outline the next steps in its development, such as planned clinical trials or further preclinical investigations.

Navigating the Preclinical Safety and Toxicity Landscape of Lek 8804: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, detailed preclinical safety and toxicity data for the investigational compound Lek 8804 is limited. This guide provides a comprehensive overview of the anticipated safety and toxicity profile of this compound based on its known pharmacological mechanism as a 5-HT1A receptor agonist and 5-HT2A receptor antagonist. The information presented herein is extrapolated from data on well-characterized compounds with similar mechanisms of action and outlines the standard preclinical assessments such a compound would undergo.

Executive Summary

This compound is a dual-acting serotonergic agent with agonist activity at the 5-HT1A receptor and antagonist activity at the 5-HT2A receptor. This pharmacological profile suggests potential therapeutic applications in neuropsychiatric disorders. The safety and toxicity of this compound are predicted to be primarily linked to its on-target effects on the serotonin system, with careful consideration required for potential off-target activities. Key areas of safety concern for this class of compounds include cardiovascular effects, central nervous system (CNS) side effects, and the risk of serotonin syndrome, particularly in combination with other serotonergic agents. A thorough preclinical safety evaluation, encompassing in vitro and in vivo studies, is essential to characterize the risk profile of this compound.

Pharmacological Profile and Primary Signaling Pathways

This compound's pharmacological activity is centered on two key serotonin receptors:

  • 5-HT1A Receptor Agonism: Activation of 5-HT1A receptors is generally associated with anxiolytic and antidepressant effects. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in neuronal hyperpolarization and reduced neuronal firing.

  • 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a key feature of several atypical antipsychotics and is thought to contribute to their efficacy and potentially mitigate some of the extrapyramidal side effects associated with dopamine D2 receptor blockade. 5-HT2A receptors are Gq/11-coupled GPCRs that activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Below are the graphical representations of these primary signaling pathways.

5-HT1A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates Neuronal_Firing Decreased Neuronal Firing PKA->Neuronal_Firing Leads to Hyperpolarization Lek_8804 This compound (Agonist) Lek_8804->5HT1A_R Binds and Activates 5-HT2A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor G_protein Gq/11 Protein 5HT2A_R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Lek_8804 This compound (Antagonist) Lek_8804->5HT2A_R Blocks Serotonin Serotonin Serotonin->5HT2A_R Preclinical_Safety_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies Receptor_Screening Off-Target Receptor Screening Panel hERG_Assay hERG Patch Clamp Assay Receptor_Screening->hERG_Assay Ames_Test Ames Test (Genotoxicity) hERG_Assay->Ames_Test Acute_Tox Acute Toxicity (LD50 Determination) Ames_Test->Acute_Tox Irwin_Test Irwin Test (CNS Safety) Acute_Tox->Irwin_Test CV_Safety Cardiovascular Safety (Telemetry) Irwin_Test->CV_Safety Chronic_Tox Repeat-Dose Toxicity (28-day, 90-day) CV_Safety->Chronic_Tox IND_Submission IND_Submission Chronic_Tox->IND_Submission Data for IND Submission Lek_8804 This compound Lek_8804->Receptor_Screening

In-depth Technical Guide on the Pharmacokinetics of Lek 8804

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "Lek 8804" in publicly available scientific literature, clinical trial registries, and pharmaceutical databases did not yield any specific information on a compound with this designation.

The absence of public data for "this compound" suggests several possibilities:

  • Internal Codename: The designation "this compound" may be an internal codename used by a pharmaceutical company (such as Lek, a Sandoz company) for a compound in the early stages of research and development. Information on such compounds is typically proprietary and not disclosed publicly until a later stage, such as the filing of an Investigational New Drug (IND) application or the publication of preclinical research.

  • Preclinical Stage: The compound may be in a preclinical development phase, and data regarding its pharmacokinetics has not yet been published in peer-reviewed journals or presented at scientific conferences.

  • Discontinued Program: Research and development of this compound may have been discontinued before it reached a stage where information would be publicly disseminated.

  • Alternative Designation: The compound may be more widely known under a different public name or code.

Without any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways for this compound.

To fulfill the user's request, access to proprietary, internal research and development documentation for "this compound" would be necessary. Researchers, scientists, and drug development professionals seeking this information would likely need to be directly involved with the entity developing the compound.

Unable to Retrieve Information for Lek 8804

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "Lek 8804," no information was found regarding its biological targets, signaling pathways, or mechanism of action. The search results did not yield any relevant scientific literature, clinical trial data, or public information related to a compound or drug with this identifier.

The performed searches for "this compound biological targets," "this compound signaling pathways," "this compound mechanism of action," "this compound clinical studies," "LEK-8804," and other variations did not produce any results pertaining to a biological agent. The search results were consistently related to a door hardware product, specifically the Sargent 8804 series exit device.

It is highly probable that "this compound" is not a recognized name for a biological compound or that there is a typographical error in the provided topic. Without any foundational information, it is not possible to generate the requested in-depth technical guide, including data tables, experimental protocols, and pathway diagrams.

We recommend verifying the correct name and identifier of the compound of interest to enable a successful literature search and the subsequent generation of the requested content.

Methodological & Application

Application Notes and Protocols for Compound X (A Hypothetical Kinase Inhibitor) in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a representative example for a hypothetical compound, "Compound X," and are intended for informational purposes only. No public information was found on a compound designated "Lek 8804." Researchers should adapt these guidelines based on the specific characteristics of their compound of interest and adhere to all institutional and national regulations for animal research.

Introduction

Compound X is a novel, potent, and selective small molecule inhibitor of the "Kinase Y" signaling pathway, a critical mediator in the proliferation and survival of various cancer cells. These application notes provide a comprehensive overview of the in vivo use of Compound X in preclinical animal models of cancer, including recommended protocols for formulation, administration, and efficacy evaluation.

Mechanism of Action: Targeting the Kinase Y Pathway

Compound X exerts its anti-tumor effects by inhibiting the phosphorylation of downstream targets of Kinase Y, thereby inducing cell cycle arrest and apoptosis in malignant cells. The simplified signaling pathway is illustrated below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Y Kinase Y Receptor->Kinase_Y Activates Downstream_Effector Downstream Effector Kinase_Y->Downstream_Effector Phosphorylates Transcription_Factors Transcription Factors Downstream_Effector->Transcription_Factors Activates Compound_X Compound X Compound_X->Kinase_Y Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified signaling pathway of Compound X's mechanism of action.

In Vivo Efficacy Data

The anti-tumor efficacy of Compound X has been evaluated in various xenograft and syngeneic mouse models. A summary of representative data is presented below.

Table 1: Summary of In Vivo Efficacy of Compound X in Rodent Models

Animal ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Statistically Significant (p < 0.05)
Nude Mouse (Xenograft)Human Pancreatic Carcinoma (BxPC-3)25 mg/kg, oral gavage, daily65%Yes
Nude Mouse (Xenograft)Human Non-Small Cell Lung Cancer (NCI-H1975)50 mg/kg, oral gavage, daily82%Yes
C57BL/6 Mouse (Syngeneic)Murine Colon Adenocarcinoma (MC38)50 mg/kg, intraperitoneal, daily58%Yes

Pharmacokinetic Profile

Pharmacokinetic studies of Compound X were conducted in Swiss Albino mice. The key parameters are summarized below.

Table 2: Pharmacokinetic Parameters of Compound X in Mice

Parameter25 mg/kg Oral Gavage10 mg/kg Intravenous
Cmax (ng/mL) 1250 ± 1802800 ± 350
Tmax (h) 1.50.25
AUC (0-24h) (ng·h/mL) 78009200
Bioavailability (%) ~85-
Half-life (h) 6.25.8

Experimental Protocols

The following are detailed protocols for the preparation and administration of Compound X in animal models, as well as a general workflow for an in vivo efficacy study.

Preparation of Dosing Solution

Materials:

  • Compound X powder

  • Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

Procedure:

  • Weigh the required amount of Compound X powder.

  • Add the appropriate volume of DMSO to dissolve the powder completely.

  • Add PEG300 to the solution and vortex thoroughly.

  • Add Tween 80 and vortex until the solution is homogenous.

  • Add saline to the final volume and vortex thoroughly.

  • The final solution should be clear and administered within 2 hours of preparation.

Administration of Compound X

Oral Gavage:

  • Ensure the animal is properly restrained.

  • Use a 20-gauge, 1.5-inch curved gavage needle.

  • Measure the distance from the oral cavity to the xiphoid process to ensure proper tube placement.

  • Gently insert the gavage needle into the esophagus and deliver the dosing solution.

  • The typical dosing volume for a mouse is 10 mL/kg.

Intraperitoneal (IP) Injection:

  • Properly restrain the mouse, exposing the abdomen.

  • Tilt the mouse to a slight head-down position.

  • Insert a 25-gauge needle into the lower right quadrant of the abdomen, avoiding the midline.

  • Aspirate to ensure no fluid is drawn back, then inject the solution.

In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft model.

Cell_Culture Cancer Cell Culture (e.g., BxPC-3) Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (e.g., Vehicle, Compound X) Tumor_Growth->Randomization Dosing Daily Dosing (e.g., Oral Gavage) Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume > 1500 mm³) Monitoring->Endpoint Analysis Tumor Excision and Pharmacodynamic Analysis Endpoint->Analysis

Caption: General workflow for an in vivo cancer xenograft study.

Safety and Tolerability

In preclinical studies, Compound X was generally well-tolerated at efficacious doses. No significant body weight loss or signs of overt toxicity were observed at doses up to 50 mg/kg daily for 21 days in mice. Standard toxicological assessments should be performed in accordance with regulatory guidelines.

Conclusion

Compound X demonstrates significant anti-tumor activity in various preclinical cancer models. The provided protocols and data serve as a guide for researchers in the design and execution of in vivo studies. Further investigation into the efficacy and safety of Compound X in additional models is warranted to support its clinical development.

No Publicly Available Data for Lek 8804 Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for "Lek 8804" have yielded no publicly available information regarding its dosage, administration guidelines, mechanism of action, or any associated preclinical or clinical data. This prevents the creation of the requested detailed application notes and protocols.

The name "this compound" does not correspond to any approved drug or any compound described in publicly accessible scientific literature or clinical trial databases. It is possible that "this compound" is an internal research compound code that has not been disclosed publicly, a developmental drug that has been discontinued, or a typographical error.

Without any foundational information on the compound, it is not possible to provide the requested:

  • Quantitative Data Summary: No data exists to populate tables for comparison.

  • Experimental Protocols: No published studies are available to detail methodologies.

  • Signaling Pathway and Workflow Diagrams: The mechanism of action and experimental procedures are unknown, making it impossible to create accurate visualizations.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the name and consult internal documentation or proprietary databases that may contain information on this specific molecule. If "this compound" is an alternative name for a known compound, providing that name would be necessary to proceed with a detailed literature search and generation of the requested content.

Standard Operating Procedure for the Analysis of Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed standard operating procedure (SOP) for the analysis of endothelin receptor antagonists (ERAs), a class of drugs used in the treatment of conditions such as pulmonary arterial hypertension (PAH).[1][2] Due to the lack of specific public information on "Lek 8804," this protocol provides a general framework applicable to the analysis of ERAs like bosentan, ambrisentan, and macitentan, based on established analytical methodologies.[1][2][3]

Introduction

Endothelin receptor antagonists function by blocking the binding of endothelin (ET), a potent vasoconstrictor, to its receptors (ET-A and ET-B). This action inhibits the downstream signaling pathways that lead to vasoconstriction and cell proliferation. The quantitative analysis of these antagonists in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This SOP details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a common and robust technique for the quantification of small molecules in complex biological samples. An alternative method, the scintillation proximity assay, is also briefly described.

Signaling Pathway of Endothelin Receptor Antagonists

The diagram below illustrates the canonical endothelin signaling pathway and the mechanism of action of endothelin receptor antagonists. Endothelin-1 (ET-1) binds to ET-A and ET-B receptors on vascular smooth muscle cells, activating G-protein-coupled signaling cascades that lead to vasoconstriction. ERAs competitively inhibit this binding, thereby blocking these effects.

cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Vascular Smooth Muscle Cell ET1_precursor Preproendothelin-1 ET1 Endothelin-1 (ET-1) ET1_precursor->ET1 ECE ET1_outside ET-1 ETA_receptor ET-A Receptor G_protein Gq/11 ETA_receptor->G_protein ETB_receptor ET-B Receptor ETB_receptor->G_protein PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction & Proliferation Ca_release->Vasoconstriction ERA Endothelin Receptor Antagonist (ERA) ERA->ETA_receptor ERA->ETB_receptor ET1_outside->ETA_receptor ET1_outside->ETB_receptor

Caption: Endothelin signaling pathway and ERA mechanism of action.

Experimental Protocols

LC-MS/MS Method for Quantification in Plasma

This protocol provides a robust and sensitive method for the quantification of an endothelin receptor antagonist in plasma samples.

2.1.1. Materials and Reagents

  • Endothelin Receptor Antagonist (analytical standard)

  • Internal Standard (IS) (e.g., a deuterated analog of the analyte)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

  • Centrifuge

2.1.2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples and standards on ice.

  • Vortex to ensure homogeneity.

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate.

  • Add 200 µL of the internal standard spiking solution (in acetonitrile).

  • Seal the plate and vortex for 2 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

2.1.3. Liquid Chromatography Conditions

ParameterCondition
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientSee Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.010
2.590
3.590
3.610
5.010

2.1.4. Mass Spectrometry Conditions

ParameterCondition
Mass SpectrometerSciex Triple Quad 6500 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550°C
Curtain Gas35 psi
IonSpray Voltage5500 V
MRM TransitionsAnalyte and IS specific (to be optimized)

2.1.5. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve using a weighted (1/x²) linear regression.

Alternative Method: Scintillation Proximity Assay (SPA)

For high-throughput screening or when an LC-MS/MS is not available, a scintillation proximity assay can be employed for the direct determination of endothelin receptor antagonist levels in plasma. This method measures the competitive inhibition of radiolabeled ET-1 binding to ET-A receptor membranes.

2.2.1. Principle

The assay relies on the principle that a radiolabeled ligand (e.g., [¹²⁵I]ET-1) binding to its receptor, which is immobilized on a scintillant-impregnated bead, will generate a light signal. Unbound radioligand in solution will not produce a signal. An unlabeled antagonist in the sample will compete with the radiolabeled ligand for binding to the receptor, leading to a decrease in the signal.

2.2.2. Brief Protocol

  • ET-A receptor membranes are bound to wheat germ agglutinin (WGA)-coated scintillation proximity assay (SPA) beads.

  • Plasma samples containing the endothelin receptor antagonist are incubated with the receptor-bead complex and a known amount of radiolabeled ET-1.

  • The plate is incubated to allow for competitive binding.

  • The light signal is measured using a microplate scintillation counter.

  • The concentration of the antagonist is determined by comparing the inhibition of the signal to a standard curve. This method can achieve a detection limit of around 1 ng/mL in rat plasma.

Data Presentation

Quantitative data from the analysis should be presented in a clear and structured format.

Table 2: Representative Pharmacokinetic Parameters of Endothelin Receptor Antagonists

ParameterBosentanAmbrisentanMacitentan
Bioavailability~50%High~74%
Time to Peak (Tmax)3-5 hours~2 hours~8 hours
Half-life (t1/2)~5 hours~15 hours~16 hours
MetabolismCYP2C9, CYP3A4UGTs, CYP3A, CYP2C19CYP3A4, CYP2C9
ExcretionBiliaryPrimarily FecalUrine (50%), Fecal (24%)

Table 3: LC-MS/MS Assay Performance Characteristics

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 10
Accuracy (% Bias)Within ± 15% (± 20% at LLOQ)
Precision (% CV)≤ 15% (≤ 20% at LLOQ)
Matrix EffectWithin acceptable limits
RecoveryConsistent and reproducible

Experimental Workflow and Logic

The following diagram outlines the logical workflow for the quantitative analysis of an endothelin receptor antagonist in a research or clinical setting.

cluster_planning Planning & Preparation cluster_analysis Sample Analysis cluster_data Data Processing & Reporting study_design Study Design & Protocol Development reagent_prep Reagent & Standard Preparation study_design->reagent_prep sample_prep Sample Preparation (Protein Precipitation) reagent_prep->sample_prep sample_collection Sample Collection (e.g., Plasma) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_acquisition Data Acquisition lcms_analysis->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing report_generation Report Generation data_processing->report_generation

Caption: General workflow for ERA analysis.

References

Application Notes and Protocols for Lek 8804

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lek 8804, chemically identified as 9,10-didehydro-N-(2-propynyl)-6-methylergoline-8-beta-carboxamide, is a potent and selective ergoline derivative. It functions as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT2 receptor. This dual activity makes it a valuable tool for investigating the serotonergic system's role in various physiological and pathological processes. These application notes provide detailed protocols for the preparation and storage of this compound solutions for both in vitro and in vivo studies, ensuring optimal performance and reproducibility of experimental results.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.

PropertyValueSource
Chemical Name 9,10-didehydro-N-(2-propynyl)-6-methylergoline-8-beta-carboxamide[1]
CAS Number 153415-44-2
Molecular Formula C₁₉H₁₉N₃O
Molecular Weight 305.37 g/mol
Appearance Crystalline solidGeneral Knowledge
Purity Typically ≥98%General Knowledge

Solution Preparation

The following protocols are recommended for the preparation of this compound solutions. It is crucial to use high-purity solvents and adhere to sterile techniques, especially for solutions intended for cell culture or animal administration.

Stock Solution Preparation

For most applications, it is advisable to prepare a concentrated stock solution of this compound, which can then be diluted to the desired working concentration.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Protocol:

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • To facilitate dissolution, gently vortex the solution and/or sonicate in a water bath until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Table 1: Preparation of this compound Stock Solutions in DMSO

Desired Stock ConcentrationMass of this compound (for 1 mL)Volume of DMSO
10 mM3.05 mg1 mL
20 mM6.11 mg1 mL
50 mM15.27 mg1 mL
Working Solution Preparation

For In Vitro Applications (e.g., Cell-Based Assays):

Working solutions for in vitro experiments are typically prepared by diluting the DMSO stock solution in an appropriate aqueous buffer or cell culture medium.

Protocol:

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental system.

  • Serially dilute the stock solution in the appropriate aqueous buffer or cell culture medium. Note: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous medium while vortexing gently. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

For In Vivo Applications (e.g., Animal Studies):

For administration to animals, this compound is typically dissolved in a vehicle that is well-tolerated. A common vehicle is a mixture of saline, and a solubilizing agent.

Protocol:

  • This compound is first dissolved in a minimal amount of a suitable organic solvent, such as DMSO.

  • This initial solution is then further diluted with a physiologically compatible vehicle, such as sterile saline (0.9% NaCl).

  • The final solution should be clear and free of any precipitate before administration. The final concentration of the organic solvent should be minimized to avoid toxicity.

Storage and Stability

Proper storage of this compound, both in its solid form and in solution, is critical to maintain its chemical integrity and biological activity.

FormStorage TemperatureLight ProtectionShelf Life
Solid Powder -20°CRecommendedAt least 1 year
DMSO Stock Solution -20°C or -80°CRecommendedUp to 6 months at -20°C; up to 1 year at -80°C
Aqueous Working Solution 2-8°CRecommendedPrepare fresh for each experiment; use within 24 hours

Important Considerations:

  • Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation of the compound.

  • Solutions should be stored in tightly sealed vials to prevent solvent evaporation and contamination.

  • Before use, allow frozen solutions to thaw completely at room temperature and ensure they are thoroughly mixed.

Experimental Protocols

The following are generalized protocols for experiments where this compound is commonly used. Researchers should optimize these protocols for their specific experimental setup.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for 5-HT1A receptors.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • Radioligand (e.g., [³H]8-OH-DPAT).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

  • Scintillation cocktail and scintillation counter.

Protocol:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, combine the cell membranes, the radioligand at a concentration close to its Kd, and the different concentrations of this compound.

  • For non-specific binding determination, include wells with an excess of a known non-labeled 5-HT1A ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ and Ki values for this compound.

In Vivo Behavioral Assay (e.g., Tail-Flick Test in Rats)

This protocol is based on the known 5-HT1A agonist activity of this compound, which elicits a tail-flick response in rats.[1]

Materials:

  • Male Wistar rats.

  • This compound solution prepared for intraperitoneal (i.p.) injection.

  • Vehicle control solution.

  • Tail-flick apparatus.

Protocol:

  • Acclimate the rats to the experimental room and the tail-flick apparatus.

  • Administer different doses of this compound (or vehicle) via i.p. injection.

  • At specified time points after injection, place the rat in the tail-flick apparatus.

  • Apply a heat stimulus to the tail and measure the latency to the tail-flick response.

  • A cut-off time should be established to prevent tissue damage.

  • Analyze the dose-response relationship of this compound on the tail-flick latency.

Visualizations

Signaling Pathway of this compound

Lek8804_Signaling Lek8804 This compound HT1A 5-HT1A Receptor (Gi/o-coupled) Lek8804->HT1A Agonist HT2A 5-HT2A Receptor (Gq/11-coupled) Lek8804->HT2A Antagonist AC Adenylate Cyclase HT1A->AC PLC Phospholipase C HT2A->PLC cAMP cAMP AC->cAMP Downstream_Agonist Downstream Signaling cAMP->Downstream_Agonist IP3_DAG IP3 / DAG PLC->IP3_DAG Downstream_Antagonist Downstream Signaling IP3_DAG->Downstream_Antagonist Agonist_Effect Agonist Effect (Inhibition) Antagonist_Effect Antagonist Effect (Blockade) Solution_Preparation_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Add_Solvent Add High-Purity Solvent (e.g., DMSO) Weigh->Add_Solvent Dissolve Vortex / Sonicate to Dissolve Add_Solvent->Dissolve Stock_Solution Concentrated Stock Solution Dissolve->Stock_Solution Store_Stock Aliquot and Store at -20°C or -80°C Stock_Solution->Store_Stock Dilute Dilute Stock Solution in Appropriate Buffer/ Medium Stock_Solution->Dilute Working_Solution Working Solution Dilute->Working_Solution Use_Experiment Use in Experiment Working_Solution->Use_Experiment

References

Application Notes and Protocols for the Quantification of Lek 8804

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lek 8804 is a small molecule with the chemical formula C₂₀H₂₁N₃O and a CAS number of 153415-44-2. Structurally, it belongs to the diaryl urea class of compounds. Molecules in this class are recognized for their potential as kinase inhibitors, playing a role in the modulation of various signaling pathways. Accurate and precise quantification of this compound in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway Context

Diaryl urea compounds frequently act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. While the specific targets of this compound are not publicly documented, a common mechanism for this class of compounds is the inhibition of the Raf/MEK/ERK signaling cascade, which is often dysregulated in cancer.

Lek_8804_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Lek_8804 This compound Lek_8804->Raf Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway for this compound as a Raf kinase inhibitor.

Analytical Techniques

The quantification of this compound in biological samples such as plasma, serum, and tissue homogenates can be reliably achieved using HPLC-UV for routine analysis and LC-MS/MS for higher sensitivity and selectivity.

Table 1: Summary of Quantitative Performance for HPLC-UV and LC-MS/MS Methods
ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range10 - 2000 ng/mL0.1 - 500 ng/mL
LLOQ10 ng/mL0.1 ng/mL
Accuracy85 - 115%85 - 115%
Precision (%CV)< 15%< 15%
Recovery> 80%> 85%
Matrix EffectNot AssessedMinimal

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines a method for the quantification of this compound in human plasma using HPLC with UV detection.

Experimental Workflow

HPLC_Workflow Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HPLC_Injection HPLC-UV Injection Supernatant_Transfer->HPLC_Injection Data_Analysis Data Analysis HPLC_Injection->Data_Analysis

Caption: Workflow for this compound analysis by HPLC-UV.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar diaryl urea compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

Instrumentation and Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: UV-Vis Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 260 nm

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial.

  • Inject into the HPLC system.

Calibration and Quality Control
  • Prepare calibration standards by spiking drug-free plasma with known concentrations of this compound (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process standards and QCs with each batch of unknown samples.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying this compound in human plasma using LC-MS/MS.

Experimental Workflow

LCMS_Workflow Sample_Collection Plasma Sample Collection LLE Liquid-Liquid Extraction Sample_Collection->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Injection LC-MS/MS Injection Reconstitution->LCMS_Injection Data_Analysis Data Analysis LCMS_Injection->Data_Analysis

Caption: Workflow for this compound analysis by LC-MS/MS.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled this compound (this compound-d4) as internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (drug-free)

Instrumentation and Conditions
  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) > Product ion (Q3) (To be determined by infusion of the compound)

    • This compound-d4 (IS): Precursor ion (Q1) > Product ion (Q3) (To be determined by infusion of the compound)

  • Collision Energy and other MS parameters: To be optimized for this compound and its IS.

Sample Preparation
  • To 50 µL of plasma, add 10 µL of IS solution.

  • Add 500 µL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 A:B).

  • Inject into the LC-MS/MS system.

Calibration and Quality Control
  • Prepare calibration standards in drug-free plasma (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500 ng/mL).

  • Prepare QC samples at LLOQ, low, medium, and high concentrations.

  • Analyze standards and QCs with each sample batch to ensure data quality.

Data Presentation and Analysis

All quantitative data should be compiled into tables for clear comparison of results across different experiments and analytical runs. The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve. The accuracy and precision of the assay should be within the acceptable limits as defined by regulatory guidelines.

Application Note: High-Throughput Screening for p38α MAPK Inhibitors Using Lek 8804

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] The p38α isoform is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a significant therapeutic target for a range of autoimmune and inflammatory diseases.[2][3] High-throughput screening (HTS) is a crucial methodology in the identification of novel p38α MAPK inhibitors from large compound libraries.[4][5] This document provides a detailed protocol for a robust HTS assay designed to identify and characterize inhibitors of p38α MAPK, using the hypothetical compound Lek 8804 as an example.

The described assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a homogeneous assay format that is well-suited for HTS due to its sensitivity, low background, and resistance to interference from colored compounds. The LanthaScreen® TR-FRET p38α MAPK assay is used here as a representative example.

Principle of the Assay

The LanthaScreen® TR-FRET p38α MAPK assay is a kinase activity assay that measures the phosphorylation of a substrate by the p38α enzyme. The assay utilizes a terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by p38α, the terbium-labeled antibody binds to the phosphorylated substrate, bringing the donor and acceptor fluorophores into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, leading to a FRET signal. Inhibitors of p38α will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

p38α MAPK Signaling Pathway

The p38 MAPK signaling cascade is a three-tiered kinase module. It is activated by various extracellular stimuli, including stress and inflammatory cytokines. This activation is mediated by a cascade of kinases: a MAPKKK (MAP3K) activates a MAPKK (MAP2K), which in turn activates p38 MAPK. The primary upstream activators for p38 are MKK3 and MKK6. Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other kinases and transcription factors, leading to a cellular response.

p38_signaling_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor map3k MAPKKK (e.g., TAK1, ASK1) receptor->map3k map2k MAPKK (MKK3/MKK6) map3k->map2k p38 p38 MAPK map2k->p38 downstream_kinases Downstream Kinases (e.g., MK2, MSK1) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) downstream_kinases->cellular_response transcription_factors->cellular_response lek8804 This compound lek8804->p38

The p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Materials and Reagents

  • p38α MAPK enzyme (active)

  • LanthaScreen® TR-FRET p38α MAPK assay kit (containing fluorescein-labeled substrate and terbium-labeled anti-phospho-substrate antibody)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound and other test compounds

  • SB203580 (positive control inhibitor)

  • DMSO

  • 384-well, low-volume, black microplates

  • TR-FRET compatible microplate reader

High-Throughput Screening Protocol

The following protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Plating:

    • Prepare serial dilutions of this compound and other test compounds in DMSO.

    • Using an acoustic liquid handler, transfer 20 nL of each compound solution to the wells of a 384-well assay plate.

    • For controls, add 20 nL of DMSO (negative control) or a known p38α inhibitor like SB203580 (positive control) to designated wells.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X p38α enzyme solution in assay buffer. The final concentration should be empirically determined to be in the linear range of the assay.

    • Prepare a 2X fluorescein-labeled substrate/ATP solution in assay buffer. The final concentrations should be at their respective Km values (e.g., 200 nM substrate and 100 µM ATP).

  • Assay Procedure:

    • Add 10 µL of the 2X p38α enzyme solution to each well of the compound-containing plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 4X solution of the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer containing EDTA to stop the reaction.

    • Add 10 µL of the 4X antibody solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 520 nm and 490 nm.

hts_workflow start Start compound_plating Compound Plating (20 nL in 384-well plate) start->compound_plating enzyme_addition Add 2X p38α Enzyme (10 µL) compound_plating->enzyme_addition incubation1 Incubate (15 min, RT) enzyme_addition->incubation1 reaction_initiation Add 2X Substrate/ATP (10 µL) incubation1->reaction_initiation incubation2 Incubate (60 min, RT) reaction_initiation->incubation2 detection_reagent Add 4X Tb-Antibody/EDTA (10 µL) incubation2->detection_reagent incubation3 Incubate (60 min, RT) detection_reagent->incubation3 read_plate Read Plate (TR-FRET) incubation3->read_plate data_analysis Data Analysis (IC50, Z') read_plate->data_analysis end End data_analysis->end

High-throughput screening experimental workflow for p38α MAPK inhibitors.

Data Presentation and Analysis

1. Calculation of TR-FRET Ratio and Percent Inhibition

The TR-FRET ratio is calculated as (Emission at 520 nm / Emission at 490 nm) * 1000. The percent inhibition is then calculated using the following formula:

% Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

Where:

  • Ratio_compound is the TR-FRET ratio in the presence of the test compound.

  • Ratio_max is the average TR-FRET ratio of the negative control (DMSO).

  • Ratio_min is the average TR-FRET ratio of the positive control (e.g., SB203580).

2. IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

3. Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Where:

  • Mean_max and SD_max are the mean and standard deviation of the negative control.

  • Mean_min and SD_min are the mean and standard deviation of the positive control.

Quantitative Data Summary

The following tables summarize hypothetical data for this compound and the control inhibitor SB203580.

Table 1: Assay Performance Metrics

ParameterValueInterpretation
Z'-Factor0.78Excellent assay quality
Signal-to-Background12.5Robust assay window

Table 2: Inhibitor Potency

CompoundIC50 (nM)Hill Slope
This compound25.31.1
SB20358058.71.0

The described TR-FRET-based high-throughput screening protocol provides a robust and reliable method for the identification and characterization of novel p38α MAPK inhibitors. The hypothetical compound, this compound, demonstrates potent inhibition of p38α in this assay format. The excellent assay performance, as indicated by the Z'-factor, ensures the suitability of this protocol for screening large compound libraries in drug discovery campaigns targeting inflammatory diseases.

Disclaimer: this compound is a hypothetical compound used for illustrative purposes in this application note. The presented data are representative and intended to demonstrate the application of the described HTS protocol.

References

Application Notes and Protocols for Novel Small Molecule Inhibitor Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

A Template for Researchers, Scientists, and Drug Development Professionals

Introduction

The administration of novel small molecule inhibitors in preclinical mouse models is a critical step in the drug development process. Efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profiles are established through meticulously planned and executed in vivo studies. This document provides a generalized framework of best practices for the administration of a novel small molecule inhibitor, referred to herein as "Test Compound," in mice. These guidelines and protocols are designed to be adapted by researchers to fit the specific characteristics of their compound of interest and experimental goals.

Due to the absence of publicly available information for a compound specifically designated as "Lek 8804," this document serves as a comprehensive template. Researchers should substitute "Test Compound" with the specific details of their molecule, such as formulation, dosage, and known mechanism of action, to create a study-specific protocol.

Compound Information and Formulation

Prior to in vivo administration, it is essential to characterize the physicochemical properties of the Test Compound to develop a suitable formulation for administration.

Table 1: Physicochemical Properties of Test Compound

PropertyValueMethod/Reference
Molecular Weight[Specify Value]
Solubility[e.g., in water, DMSO, saline]
pKa[Specify Value]
LogP[Specify Value]
Stability[e.g., at room temp, 4°C, in vehicle]
Formulation Protocol

A common starting point for formulating a hydrophobic small molecule for in vivo studies is a vehicle solution containing a mixture of solvents and surfactants.

Protocol 1: Preparation of a Vehicle Solution for a Hydrophobic Test Compound

  • Weigh the required amount of Test Compound in a sterile microcentrifuge tube.

  • Add a minimal amount of 100% DMSO to dissolve the compound completely.

  • In a separate sterile tube, prepare the final vehicle by mixing Tween 80 and Polyethylene glycol 400 (PEG400). A common ratio is 1:4 (Tween 80:PEG400).

  • Add the dissolved Test Compound in DMSO to the Tween 80/PEG400 mixture.

  • Vortex thoroughly to ensure a homogenous solution.

  • Add sterile saline or phosphate-buffered saline (PBS) to achieve the final desired concentration. The final percentage of DMSO should ideally be kept below 10% of the total volume.

  • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be optimized.

  • Prepare the formulation fresh before each administration or determine its stability at appropriate storage conditions.

In Vivo Administration

The choice of administration route depends on the compound's properties and the therapeutic goal. Common routes for small molecule inhibitors in mice include oral gavage (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).

Experimental Workflow for Administration

The following diagram illustrates a typical workflow for a Test Compound administration experiment.

experimental_workflow A Acclimatize Mice B Randomize into Groups A->B D Pre-treatment Measurement (e.g., tumor volume, body weight) B->D C Prepare Test Compound Formulation E Administer Test Compound (Specify Route, Dose, Schedule) C->E D->E F Monitor Animal Health (Daily) E->F G Post-treatment Measurements (e.g., tumor volume, body weight) F->G H Collect Samples (e.g., blood, tissues) G->H I Data Analysis H->I

Caption: A generalized experimental workflow for in vivo compound administration in mice.

Administration Protocols

Protocol 2: Oral Gavage (PO) Administration

  • Gently restrain the mouse, ensuring it can breathe comfortably.

  • Measure the distance from the mouse's snout to the last rib to determine the appropriate length for gavage needle insertion.

  • Draw the calculated dose of the Test Compound formulation into a syringe fitted with a ball-tipped gavage needle.

  • Gently insert the gavage needle into the esophagus. Do not force the needle.

  • Slowly dispense the formulation.

  • Carefully remove the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress.

Protocol 3: Intraperitoneal (IP) Injection

  • Restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse so its head is pointing downwards.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a vessel or organ.

  • Slowly inject the Test Compound formulation.

  • Withdraw the needle and return the mouse to its cage.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the Test Compound. PD studies link drug exposure to the biological response.

Table 2: Example Pharmacokinetic Parameters of a Test Compound in Mice

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)T1/2 (h)
Test CompoundPO10[Value][Value][Value][Value]
Test CompoundIP10[Value][Value][Value][Value]
Test CompoundIV5[Value][Value][Value][Value]
Signaling Pathway Modulation

If the Test Compound is an inhibitor of a specific signaling pathway, it is crucial to demonstrate target engagement in vivo.

Example Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a Test Compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Gene Target Gene TF->Gene Protein Protein Gene->Protein Protein Expression TestCompound Test Compound TestCompound->Kinase2

Application Notes and Protocols for the Assessment of Lek 8804, a Novel KCNQ2 Potassium Channel Activator

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Development of assays for determining the activity of Lek 8804, a putative KCNQ2 potassium channel activator.

Introduction

This compound is a novel small molecule entity under investigation for its potential therapeutic effects related to neuronal hyperexcitability, such as in epilepsy and neuropathic pain. The primary molecular target of this compound is believed to be the KCNQ2 voltage-gated potassium channel, a key regulator of neuronal excitability.[1][2] KCNQ2, often in heterotetramers with KCNQ3, forms M-channels that generate the M-current, a non-inactivating potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[1][3][4] Activation of KCNQ2 channels is a clinically validated strategy for controlling seizures.

These application notes provide a comprehensive overview of the recommended assays and detailed protocols to characterize the activity of this compound on KCNQ2 channels. The described methodologies range from high-throughput screening for initial hit identification to detailed electrophysiological characterization for lead optimization.

Signaling Pathway of KCNQ2 and Putative Action of this compound

KCNQ2 channels are integral membrane proteins that regulate the flow of potassium ions across the neuronal membrane. Their activity is modulated by the membrane potential and by intracellular signaling molecules such as phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for channel function. The C-terminal region of the KCNQ2 protein contains binding sites for calmodulin (CaM), a calcium sensor that can modulate channel activity. This compound, as a putative KCNQ2 activator, is hypothesized to bind to the channel and induce a conformational change that favors the open state, leading to an increased potassium efflux and hyperpolarization of the cell membrane. This stabilizing effect on the membrane potential is expected to reduce neuronal excitability.

KCNQ2_Signaling_Pathway cluster_membrane Cell Membrane KCNQ2 KCNQ2 Channel (Closed) KCNQ2_open KCNQ2 Channel (Open) KCNQ2->KCNQ2_open Depolarization KCNQ2_open->KCNQ2 Hyperpolarization K_efflux K+ Efflux KCNQ2_open->K_efflux Allows PIP2 PIP2 PIP2->KCNQ2 Required for function CaM Calmodulin (CaM) CaM->KCNQ2 Modulates activity Lek8804 This compound Lek8804->KCNQ2_open Promotes Opening Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Experimental_Workflow Primary_Screen Primary Screen: Thallium Flux Assay Hit_Validation Hit Validation: Automated Patch-Clamp Primary_Screen->Hit_Validation Active Compounds Characterization Detailed Characterization: Conventional Patch-Clamp Hit_Validation->Characterization Validated Hits Selectivity_Screen Selectivity Screening: Assays on other KCNQ isoforms Characterization->Selectivity_Screen Potent Activators Final_Characterization Final Characterization Characterization->Final_Characterization Selectivity_Screen->Final_Characterization Data_Interpretation Start Start: Test this compound Thallium_Flux Increased Thallium Flux? Start->Thallium_Flux Patch_Clamp Increased K+ Current? Thallium_Flux->Patch_Clamp Yes Not_Activator Conclusion: This compound is not a direct KCNQ2 activator Thallium_Flux->Not_Activator No V12_Shift Leftward V1/2 Shift? Patch_Clamp->V12_Shift Yes Patch_Clamp->Not_Activator No Activator Conclusion: This compound is a KCNQ2 Activator V12_Shift->Activator Yes V12_Shift->Not_Activator No

References

Troubleshooting & Optimization

troubleshooting Lek 8804 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lek 8804. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a chemical compound with the molecular formula C₂₀H₂₁N₃O and a CAS number of 153415-44-2.[1] It is important to use the CAS number in literature searches to ensure you are obtaining information for the correct compound.

Q2: In what solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. However, its solubility in aqueous solutions is limited, which can lead to precipitation when preparing working solutions in cell culture media or aqueous buffers.

Troubleshooting this compound Solubility Issues

This section provides guidance on how to address common problems with this compound solubility.

Problem: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium.

This is a common issue for compounds that are sparingly soluble in water. The organic solvent from your stock solution is rapidly diluted, causing the compound to fall out of solution.

Solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible while still maintaining the solubility of this compound. High concentrations of organic solvents can be toxic to cells.

  • Stepwise Dilution: Instead of adding the stock solution directly to your final volume of aqueous medium, perform serial dilutions in a mixture of the organic solvent and the aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.

  • Increase Temperature: Gently warming the aqueous medium before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the temperature stability of both this compound and the components of your medium.

  • Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) can help to maintain the solubility of hydrophobic compounds in aqueous solutions. The appropriate surfactant and its optimal concentration would need to be determined empirically.

Problem: My this compound stock solution in DMSO appears to have crystals or has precipitated over time.

This may indicate that the solubility limit in DMSO has been exceeded or that the storage conditions are not optimal.

Solutions:

  • Sonication: Gentle sonication of the stock solution can help to redissolve precipitated compound.

  • Warming: Gently warming the stock solution (e.g., in a 37°C water bath) can aid in redissolving the compound. Always ensure the vial is tightly sealed to prevent solvent evaporation.

  • Review Storage Conditions: Store the stock solution at the recommended temperature, typically -20°C or -80°C, to minimize solvent evaporation and degradation. Avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

SolventSolubilityNotes
DMSO SolubleWhile specific quantitative data is not readily available in public sources, it is the recommended solvent for preparing stock solutions.
Ethanol SolubleCan be used as an alternative to DMSO, but may have different effects on cells.
Aqueous Media Sparingly solubleProne to precipitation upon dilution from organic stock solutions.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Calculate the required mass: Based on the molecular weight of this compound (319.41 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 0.31941 g/mmol * Volume (L) * 1000 mg/g

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a suitable microcentrifuge tube.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube until the compound is completely dissolved. If necessary, gentle warming (e.g., 37°C) or sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Visual Guides

Below are diagrams to assist in troubleshooting and experimental planning.

G start Start: this compound Solubility Issue stock_precip Precipitation in Stock Solution (DMSO)? start->stock_precip working_precip Precipitation in Working Solution (Aqueous)? start->working_precip stock_precip->working_precip No sonicate Warm and/or Sonicate Stock stock_precip->sonicate Yes optimize_solvent Optimize Final Solvent Concentration working_precip->optimize_solvent Yes end_working Working Solution Clear working_precip->end_working No check_storage Review Storage Conditions (-20°C or -80°C) sonicate->check_storage end_stock Stock Solution Clear check_storage->end_stock stepwise_dilution Use Stepwise Dilution optimize_solvent->stepwise_dilution increase_temp Gently Warm Aqueous Medium stepwise_dilution->increase_temp use_surfactant Consider Using a Surfactant increase_temp->use_surfactant use_surfactant->end_working

Caption: Troubleshooting workflow for this compound solubility issues.

G start Start: Prepare this compound Stock Solution calculate Calculate Mass of this compound start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Smaller Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Stock Solution Ready store->end

Caption: Experimental workflow for preparing this compound stock solution.

References

optimizing Lek 8804 dosage for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

Lek 8804 Technical Support Center

Welcome to the technical resource center for this compound, a potent and selective inhibitor of the LEK1 kinase. This guide is designed to help researchers and drug development professionals optimize experimental conditions and troubleshoot common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

General Properties & Handling

Q1: What is the mechanism of action for this compound? A1: this compound is an ATP-competitive kinase inhibitor that selectively targets the LEK1 kinase, a critical upstream regulator of the STAT3 signaling pathway. By inhibiting LEK1 phosphorylation, this compound effectively blocks downstream STAT3 activation, leading to reduced proliferation and induction of apoptosis in tumor cells where this pathway is constitutively active.

Q2: How should this compound be stored and reconstituted? A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For experimental use, reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Visually inspect for compound precipitation in your assay buffer before use.[1]

Q3: What is the solubility of this compound in aqueous media? A3: this compound has low solubility in aqueous solutions. It is critical to ensure that the final concentration of DMSO in your cell culture media or assay buffer does not exceed 0.5%, as higher concentrations can lead to compound precipitation and cellular toxicity. Always prepare working dilutions from your DMSO stock solution immediately before use.

Dosage & Experimental Design

Q4: What is a good starting concentration range for in vitro experiments? A4: The optimal concentration of this compound is highly dependent on the cell line and assay duration. Based on internal validation, we recommend a starting dose-response range of 1 nM to 10 µM. See the table below for IC50 values in common cancer cell lines.

Q5: How can I be sure that the observed effect is due to LEK1 inhibition and not off-target activity? A5: An unexpected phenotype can be an indicator of a potential off-target effect.[2] To confirm on-target activity, we recommend several approaches:

  • Western Blot Analysis: Confirm a dose-dependent reduction in phosphorylated STAT3 (p-STAT3), the direct downstream target of LEK1.

  • Rescue Experiments: Transfect cells with a constitutively active form of STAT3 to see if it rescues the apoptotic phenotype induced by this compound.

  • Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound to differentiate on-target from off-target effects.[2]

  • Kinome Profiling: For extensive characterization, screen this compound against a broad panel of kinases to identify potential off-target interactions.[2]

Data Summary: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound for cell viability (measured via CellTiter-Glo® assay after 72 hours of treatment) in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Key Mutation Status
MDA-MB-231 Breast Cancer75KRAS G13D, BRAF G464V
A549 Lung Cancer250KRAS G12S
HCT116 Colorectal Cancer120KRAS G13D, PIK3CA H1047R
U-87 MG Glioblastoma45PTEN null
K562 Leukemia> 10,000BCR-ABL fusion

Data are representative. Actual values may vary based on assay conditions and cell passage number.

Troubleshooting Guide

This guide addresses common issues encountered during dosage optimization experiments.

Issue 1: High variability between technical replicates.

  • Potential Cause: Inconsistent pipetting, especially with viscous DMSO stock solutions.[1]

  • Troubleshooting Step: Ensure pipettes are properly calibrated. For stock solutions, use reverse pipetting techniques. Always prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.

  • Potential Cause: "Edge effects" in multi-well plates due to evaporation.

  • Troubleshooting Step: Avoid using the outer wells of the microplate for treatment conditions. Fill these wells with sterile PBS or media to create a humidity barrier.

Issue 2: IC50 value is significantly higher than expected.

  • Potential Cause: The compound is less effective in the high-ATP environment of the cell compared to a low-ATP biochemical assay.

  • Troubleshooting Step: This is an inherent challenge. Ensure your assay endpoint is robust and consider measuring a direct downstream marker of target engagement (e.g., p-STAT3 levels) in addition to cell viability.

  • Potential Cause: Poor compound stability or solubility in the assay medium.

  • Troubleshooting Step: Visually inspect for precipitation after adding this compound to the medium. Minimize the time between preparing the final dilution and adding it to the cells.

  • Potential Cause: High cell seeding density.

  • Troubleshooting Step: Optimize cell density to ensure cells are in the logarithmic growth phase throughout the experiment. Over-confluent cells can exhibit altered sensitivity to inhibitors.

Issue 3: Significant cell death observed in vehicle (DMSO) control wells.

  • Potential Cause: Final DMSO concentration is too high.

  • Troubleshooting Step: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. Prepare an intermediate dilution series of this compound if necessary to keep the final DMSO volume low.

  • Potential Cause: The cell line is particularly sensitive to DMSO.

  • Troubleshooting Step: Run a DMSO toxicity curve (e.g., 0.1% to 2.0%) to determine the maximum tolerated concentration for your specific cell line.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent experimental results.

G This compound Troubleshooting Workflow start Inconsistent Results (e.g., High IC50, High Variability) check_pipetting Verify Pipetting Accuracy & Master Mix Usage start->check_pipetting High Variability? check_dmso Assess DMSO Toxicity (Run DMSO-only control) start->check_dmso Control Well Toxicity? check_solubility Check Compound Solubility (Visual inspection, fresh dilutions) start->check_solubility Unexpectedly High IC50? check_assay Review Assay Conditions (Cell density, incubation time) check_pipetting->check_assay check_dmso->check_assay check_solubility->check_assay confirm_target Confirm Target Engagement (Western Blot for p-STAT3) check_assay->confirm_target If basics are OK off_target Investigate Off-Target Effects (Kinome Scan, Negative Control) confirm_target->off_target If target is not modulated as expected resolved Issue Resolved confirm_target->resolved If target modulation correlates with phenotype off_target->resolved

Caption: A decision tree for troubleshooting common issues with this compound.

Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability

This protocol describes how to determine the IC50 value of this compound using a luminescence-based cell viability assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. Start from a top concentration of 20 µM (resulting in a 1X final concentration of 10 µM). Include a "vehicle-only" control (e.g., 0.2% DMSO, for a 0.1% final concentration).

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. This brings the total volume to 100 µL and the final DMSO concentration to a consistent level across all wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.

  • Data Analysis: Normalize the data by setting the vehicle-only control wells to 100% viability and wells with a high concentration of a cytotoxic agent (or no cells) to 0% viability. Plot the normalized viability against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

This protocol verifies that this compound inhibits the LEK1/STAT3 pathway in a dose-dependent manner.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a short duration (e.g., 2-4 hours) to assess direct pathway inhibition.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity to demonstrate a dose-dependent decrease in the p-STAT3/Total STAT3 ratio.

Signaling Pathway & Experimental Workflow Diagrams

This compound Mechanism of Action

The diagram below illustrates the proposed signaling pathway and the inhibitory action of this compound.

G GF Growth Factor GFR Receptor GF->GFR LEK1 LEK1 Kinase GFR->LEK1 Activates STAT3 STAT3 LEK1->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes Lek8804 This compound Lek8804->LEK1 Inhibits

Caption: this compound inhibits LEK1 kinase, blocking STAT3 phosphorylation.

General Dosing Optimization Workflow

This diagram outlines the standard experimental flow for determining the optimal dose of this compound.

G start Start: Select Cell Lines dose_response 1. Perform Dose-Response (Viability Assay, 72h) start->dose_response calc_ic50 2. Calculate IC50 Values dose_response->calc_ic50 target_mod 3. Confirm Target Modulation (Western Blot for p-STAT3 @ 2-4h) calc_ic50->target_mod Use concentrations around IC50 functional_assay 4. Conduct Functional Assays (e.g., Apoptosis, Migration) target_mod->functional_assay end Optimized Dose Range Identified functional_assay->end

Caption: A workflow for in vitro dosage optimization of this compound.

References

Technical Support Center: Investigational Compound Lek 8804

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: The information provided in this technical support center is for guidance purposes only. "Lek 8804" is not a publicly recognized identifier for a clinical or preclinical compound. The following content is based on a hypothetical compound and is intended to serve as a template. Please verify the correct identity of your compound of interest before proceeding with any experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a hypothetical, potent, and selective small molecule inhibitor of the tyrosine kinase receptor, Kinase-X (fictional). Its primary mechanism of action is to block the ATP binding site of Kinase-X, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition is crucial in cellular processes such as proliferation, differentiation, and survival, which are often dysregulated in various pathologies.

Q2: In which cell-based assays is this compound typically active?

A2: this compound is expected to show activity in cell lines where the Kinase-X signaling pathway is a key driver of proliferation or survival. The activity of this compound can be assessed using various assays, and the expected IC50 values are summarized below.

Troubleshooting Guides

Poor or No Compound Activity in Cellular Assays

Problem: You are not observing the expected inhibitory effect of this compound in your cell-based assays.

Possible Cause Troubleshooting Step Success Metric
Compound Degradation 1. Prepare fresh stock solutions of this compound from powder. 2. Aliquot and store at -80°C, avoiding repeated freeze-thaw cycles. 3. Protect from light.Activity is restored with freshly prepared compound.
Incorrect Cell Line 1. Confirm that your cell line expresses the target, Kinase-X, at sufficient levels. 2. Verify that the growth/survival of your cell line is dependent on Kinase-X activity.Positive control inhibitor of Kinase-X shows expected activity.
Assay Conditions 1. Optimize cell seeding density to ensure logarithmic growth during the assay. 2. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%.Consistent results with low well-to-well variability.
Cell Culture Contamination 1. Visually inspect cells for any signs of microbial contamination. 2. Test for mycoplasma contamination.Absence of any visible contamination and negative mycoplasma test.
High Background Signal in Kinase Assays

Problem: You are observing a high background signal in your in vitro kinase assays with this compound, making it difficult to determine the true IC50 value.

Possible Cause Troubleshooting Step Success Metric
Non-specific Binding 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. 2. Increase the BSA concentration in the assay buffer to 0.1 mg/mL.Reduction in signal in the "no enzyme" control wells.
ATP Concentration 1. Ensure the ATP concentration is at or near the Km for the Kinase-X enzyme. 2. Verify the purity of the ATP stock.A clear dose-response curve is achieved.
Enzyme Quality 1. Use a highly purified and active preparation of the Kinase-X enzyme. 2. Perform a titration of the enzyme to determine the optimal concentration for the assay.High signal-to-background ratio in the "enzyme" vs. "no enzyme" controls.

Experimental Protocols

General Cell Viability (MTS) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Lek_8804_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Kinase-X Receptor ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream P Lek8804 This compound Lek8804->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Cell Seeding Cell_Culture->Seeding Compound_Prep Compound Preparation Treatment Compound Treatment Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (72h) Treatment->Incubation MTS_Addition MTS Addition Incubation->MTS_Addition Readout Absorbance Reading MTS_Addition->Readout IC50_Calc IC50 Calculation Readout->IC50_Calc

Caption: General workflow for a cell viability assay.

Technical Support Center: Improving the Stability of Lek 8804 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with Lek 8804 in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment after being diluted from a high-concentration organic stock solution.[1][2] Here are several steps you can take to address this:

  • Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.[1][3]

  • Optimize the DMSO concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[3] Always include a vehicle control to ensure the DMSO concentration is not affecting your experimental results.

  • Use a different solvent system: Consider using a co-solvent system or a formulation with excipients to improve solubility.

  • Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent. Experiment with different pH values to find the optimal range for this compound's solubility.

  • Prepare a fresh dilution: Do not use a solution that has precipitated. Centrifuge the vial to pellet any powder before opening and preparing a new stock solution.

Q2: My DMSO stock solution of this compound appears cloudy or has visible particles. What should I do?

A2: This indicates that this compound has either not fully dissolved or has precipitated out of the stock solution, possibly during storage. Here are some troubleshooting steps:

  • Gentle Warming: Carefully warm the solution in a 37°C water bath to help dissolve the compound. Use this method with caution, as excessive heat can lead to degradation.

  • Mechanical Agitation: Vortexing or sonicating the solution can help break up solid aggregates and facilitate complete dissolution.

  • Prepare a Fresh Stock Solution: If the precipitate does not dissolve, it is best to prepare a fresh stock solution. Ensure you are using a high-purity, anhydrous solvent.

Q3: How should I store my this compound stock solutions to ensure stability?

A3: Proper storage is critical for maintaining the integrity of your small molecule inhibitor. In general, stock solutions should be stored at -20°C or -80°C to minimize degradation. It is also highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For light-sensitive compounds, use amber-colored vials or wrap them in aluminum foil to prevent photochemical degradation.

Troubleshooting Guides

Issue 1: this compound Precipitation During Experimental Assay

This guide provides a logical workflow for diagnosing and resolving issues with this compound precipitation during your experiments.

G start Precipitation Observed in Assay check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration too low? check_conc->check_dmso No end Precipitation Resolved reduce_conc->end increase_dmso Increase final DMSO (e.g., to 0.5%) and run vehicle control check_dmso->increase_dmso Yes check_ph Is the buffer pH optimal for solubility? check_dmso->check_ph No increase_dmso->end adjust_ph Test a range of pH values check_ph->adjust_ph No consider_cosolvent Consider using a co-solvent system check_ph->consider_cosolvent Unsure adjust_ph->end consider_cosolvent->end

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Determining the Kinetic Solubility of this compound

This workflow outlines a general procedure to determine the highest concentration of this compound that remains in solution under specific experimental conditions.

G prep_stock Prepare 10 mM this compound stock in 100% DMSO serial_dilute Create serial dilutions of stock in DMSO prep_stock->serial_dilute add_to_buffer Add 2 µL of each dilution to 98 µL of aqueous buffer in a 96-well plate serial_dilute->add_to_buffer incubate Incubate at room temperature for 1-2 hours add_to_buffer->incubate measure Measure turbidity (e.g., nephelometry at 620 nm) incubate->measure determine_sol Determine highest concentration without significant increase in turbidity measure->determine_sol G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation, Survival transcription->response lek8804 This compound lek8804->raf

References

how to reduce off-target effects of Lek 8804

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Lek 8804" is not publicly available. This technical support guide has been created for a hypothetical kinase inhibitor, herein referred to as this compound, to provide a framework for researchers and drug development professionals on strategies to identify and mitigate off-target effects. The principles and protocols described are broadly applicable to small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern for inhibitors like this compound?

Q2: My initial experiments with this compound show a cellular phenotype that is inconsistent with the known function of its primary target. How can I determine if this is an off-target effect?

A2: This is a classic indication of potential off-target activity. A multi-step approach is recommended to investigate this:

  • Validate with a Structurally Different Inhibitor: Use an inhibitor with a different chemical scaffold that also targets your primary protein. If this second inhibitor produces the same phenotype, it strengthens the evidence that the effect is on-target.

  • Perform a Dose-Response Analysis: Test a wide range of this compound concentrations. An on-target effect should correlate with the IC50 or Ki value for the primary target. Effects that only appear at much higher concentrations are more likely to be off-target.

  • Genetic Target Validation: Employ techniques like CRISPR/Cas9 or RNAi to knock down or knock out the intended target. If the genetic knockdown recapitulates the phenotype observed with this compound, it provides strong evidence for on-target action.

  • Rescue Experiments: In your experimental system, overexpress a version of the target protein that has been mutated to be resistant to this compound. If this rescues the cellular phenotype, it confirms the on-target activity is critical.

Q3: How can I proactively identify the off-target profile of this compound?

A3: A combination of computational and experimental approaches is the most effective strategy:

  • In Silico Prediction: Computational tools can screen the structure of this compound against large databases of protein structures to predict potential off-target interactions.

  • Broad Kinase Profiling: The most direct experimental method is to screen this compound against a large panel of kinases (e.g., a kinome scan). This will provide a comprehensive overview of its selectivity and identify specific off-target kinases.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to its intended target within the cellular environment at the concentrations being used.

Q4: I've confirmed that this compound has off-target activities that are confounding my results. What are the primary strategies to reduce these effects in my experiments?

A4: Several key strategies can be employed:

  • Use the Lowest Effective Concentration: Titrate this compound in your assays to determine the minimum concentration that produces the desired on-target effect. This reduces the likelihood of engaging lower-affinity off-targets.

  • Employ a More Selective Inhibitor: If available, switch to a more selective inhibitor for the target of interest.

  • Genetic Validation as a Primary Method: Rely on genetic methods (CRISPR/Cas9, RNAi) as the primary means of validating the target's role, and use this compound as a complementary tool.

  • Control Experiments: Always include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a structurally related but inactive compound, if available. Testing in a cell line that does not express the intended target can also help isolate off-target effects.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.

Possible Cause Troubleshooting Steps
Off-Target Toxicity 1. Conduct a broad kinase or safety pharmacology screen to identify potential unintended targets that could be mediating the toxic effects. 2. Investigate the known biological functions of identified off-targets to see if they are linked to cell death or stress pathways.
Solvent Toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the established toxic threshold for your cell line (typically <0.5%). 2. Run a "solvent-only" control group.
Compound Instability 1. Assess the stability of this compound in your cell culture medium at 37°C over the duration of your experiment. 2. Always prepare fresh stock solutions.

Problem 2: Experimental results with this compound are not reproducible.

Possible Cause Troubleshooting Steps
Cell Culture Variability 1. Maintain consistency in cell passage number, confluency, and overall cell health. 2. Standardize all cell culture and seeding procedures.
Inaccurate Compound Dilutions 1. Use calibrated pipettes and ensure proper technique, especially during serial dilutions.
Off-Target Pathway Activation 1. At higher concentrations, off-target effects can activate confounding signaling pathways, leading to variable results. 2. Perform experiments at the lowest effective concentration.

Quantitative Data Summary

The following table presents hypothetical selectivity data for this compound. Researchers should generate similar data for their specific compound to understand its selectivity profile.

Target IC50 (nM) Description
Kinase A (Primary Target) 15High potency against the intended target.
Kinase B (Off-Target) 250Moderate off-target activity.
Kinase C (Off-Target) 1,500Lower-potency off-target activity.
Kinase D (Off-Target) >10,000Negligible activity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Kinome Scan)

Objective: To determine the inhibitory activity of this compound against a broad panel of recombinant human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to create a range of concentrations for testing.

  • Assay Plate Setup: In a multi-well plate, add the recombinant kinase, a suitable substrate, and ATP.

  • Inhibitor Addition: Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well (indicating kinase inhibition). Luminescence is a common readout.

  • Data Acquisition: Read the signal using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration of this compound against each kinase and determine the IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of this compound to its intended target, Kinase A, in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C). Ligand-bound proteins are typically more resistant to thermal denaturation.

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (Kinase A) remaining using Western blotting or mass spectrometry.

  • Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A (On-Target) Receptor->Kinase_A Activates Downstream_Effector Downstream Effector Kinase_A->Downstream_Effector Kinase_B Kinase B (Off-Target) Unintended_Effector Unintended Effector Kinase_B->Unintended_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Toxic_Response Toxic Response Unintended_Effector->Toxic_Response Cell_Cycle Cell Cycle Progression Transcription_Factor->Cell_Cycle Lek8804_On This compound Lek8804_On->Kinase_A Lek8804_Off This compound Lek8804_Off->Kinase_B

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_profiling Off-Target Profiling cluster_conclusion Conclusion A Unexpected Phenotype Observed with this compound B Dose-Response Curve A->B Investigate C Test Structurally Different Inhibitor A->C Investigate D CRISPR or RNAi Knockdown A->D Investigate E Kinome Scan B->E If inconsistent G Phenotype is On-Target B->G If consistent C->E If inconsistent C->G If consistent D->E If inconsistent D->G If consistent F CETSA E->F Confirm hits H Phenotype is Off-Target F->H

Caption: Workflow for investigating unexpected phenotypes.

Troubleshooting_Tree Start Start: Unexpected Result Q1 Is the phenotype reproducible? Start->Q1 Check_Protocols Check Protocols: - Cell Health - Pipetting - Reagent Stability Q1->Check_Protocols No Q2 Does phenotype correlate with on-target IC50? Q1->Q2 Yes A1_Yes Yes A1_No No Likely_On_Target Likely On-Target. Proceed with caution. Q2->Likely_On_Target Yes Suspect_Off_Target Suspect Off-Target. Perform genetic validation. Q2->Suspect_Off_Target No A2_Yes Yes A2_No No

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: Experimental Guidelines for Lek 8804

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Lek 8804" is not available in the public domain or scientific literature. The following technical support guide has been generated using Gefitinib (a well-characterized EGFR inhibitor) as a representative model to illustrate the format and depth of content requested. Researchers should substitute the specifics with their internal data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the receptor's intracellular domain, it prevents the autophosphorylation and activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.

Q2: What is the recommended solvent and storage condition for the compound?

The compound is most commonly dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For short-term use, the solution can be stored at 4°C for a few days. Please refer to your specific lot's Certificate of Analysis for precise solubility and stability data.

Q3: Which cancer cell lines are known to be sensitive or resistant to this compound?

Sensitivity is strongly correlated with the presence of activating mutations in the EGFR gene, particularly exon 19 deletions or the L858R point mutation in exon 21. Non-Small Cell Lung Cancer (NSCLC) cell lines like PC-9 and HCC827 are examples of sensitive lines. Conversely, cell lines with a KRAS mutation (e.g., A549) or the T790M resistance mutation in EGFR are typically resistant.

Q4: What are the common off-target effects observed with this inhibitor?

While highly selective for EGFR, at higher concentrations, off-target inhibition of other kinases may occur. It is crucial to perform experiments using the lowest effective concentration to minimize these effects. A common clinical side effect related to on-target EGFR inhibition in epithelial tissues is a skin rash, which may be recapitulated in certain in vivo or 3D culture models.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in cell viability (MTT/MTS) assay results. 1. Inconsistent cell seeding density. 2. Compound precipitation in media. 3. Fluctuation in incubation time. 4. DMSO concentration is too high.1. Ensure a uniform, single-cell suspension and consistent cell number per well. 2. Visually inspect the media for precipitation after adding the compound. Pre-warm media and vortex the compound dilution gently before adding to the wells. 3. Standardize all incubation times precisely. 4. Ensure the final DMSO concentration in the culture media does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Loss of compound activity over time in culture. 1. Compound instability or degradation in aqueous media at 37°C. 2. Metabolism of the compound by the cells.1. For long-term experiments (> 48-72 hours), it is recommended to replace the media with freshly prepared compound-containing media every 24-48 hours. 2. Characterize the metabolic stability if this is a recurring issue.
No effect observed in a supposedly sensitive cell line. 1. Incorrect compound concentration. 2. Cell line misidentification or genetic drift. 3. Inactive batch of the compound.1. Perform a dose-response curve ranging from low nanomolar to high micromolar to determine the IC50. 2. Authenticate your cell line using Short Tandem Repeat (STR) profiling and verify the presence of activating EGFR mutations. 3. Test the compound on a well-characterized positive control cell line (e.g., PC-9) to confirm its activity.

Experimental Protocols

Protocol: Determining IC50 via MTT Cell Viability Assay
  • Cell Seeding:

    • Harvest and count cells (e.g., PC-9) that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform a serial dilution of the stock solution in complete growth medium to create 2X working solutions. A common concentration range to test is 0.01 nM to 10 µM.

    • Remove the old media from the 96-well plate and add 100 µL of the 2X working solutions to the respective wells. Include a "vehicle control" (0.1% DMSO) and a "no cells" blank control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no cells" blank from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_downstream Downstream Pathways EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Lek8804 This compound (EGFR Inhibitor) Lek8804->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of the compound.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells 1. Seed Cells (e.g., PC-9 in 96-well plate) start->seed_cells incubate1 2. Incubate 24h (Allow attachment) seed_cells->incubate1 prepare_drug 3. Prepare Serial Dilutions of Compound incubate1->prepare_drug treat_cells 4. Treat Cells (Add compound dilutions) incubate1->treat_cells prepare_drug->treat_cells incubate2 5. Incubate 72h treat_cells->incubate2 add_mtt 6. Add MTT Reagent incubate2->add_mtt incubate3 7. Incubate 3-4h add_mtt->incubate3 dissolve 8. Dissolve Formazan (Add DMSO) incubate3->dissolve read_plate 9. Read Absorbance (570 nm) dissolve->read_plate analyze 10. Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for determining the IC50 of a compound using an MTT assay.

Technical Support Center: Overcoming Resistance to Lek 8804 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, public information regarding a specific molecule designated "Lek 8804" is unavailable. This guide is based on the well-documented mechanisms of resistance to tyrosine kinase inhibitors (TKIs) in cancer cell lines and provides general strategies for researchers encountering drug resistance. The troubleshooting advice and protocols are applicable to a wide range of targeted therapies.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common reasons for this?

A1: Acquired resistance to targeted therapies like this compound is a common phenomenon in cancer research.[1][2][3] The most frequent causes include:

  • Target Alteration: Mutations in the drug's target protein can prevent this compound from binding effectively.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound.[1][4] A common example is the activation of the STAT3 pathway.

  • Drug Efflux: Increased expression of drug transporter proteins, such as ATP-binding cassette (ABC) transporters, can pump this compound out of the cell, reducing its intracellular concentration.

  • Changes in the Tumor Microenvironment: In in-vivo models, the tumor microenvironment can contribute to drug resistance.

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: The most direct way to confirm resistance is to perform a dose-response assay (e.g., an IC50 determination) and compare the results to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.

Q3: What are the first troubleshooting steps I should take when I suspect this compound resistance?

A3:

  • Confirm Resistance: Perform a cell viability assay to determine the current IC50 of this compound in your cell line and compare it to your initial experiments.

  • Check Cell Line Authenticity: Ensure your cell line has not been contaminated or misidentified.

  • Review Experimental Protocol: Double-check all experimental parameters, including drug concentration, incubation time, and cell density.

  • Investigate Potential Mechanisms: Begin by exploring common resistance pathways through molecular biology techniques like Western blotting or qPCR.

Troubleshooting Guides

Problem 1: Increased IC50 Value for this compound

This is the most direct evidence of resistance. The following table outlines potential causes and suggested experiments to investigate them.

Potential Cause Suggested Experiment Expected Outcome if Cause is Confirmed
Target Protein Mutation Sanger or Next-Generation Sequencing of the target gene.Identification of a mutation in the drug-binding site.
Bypass Pathway Activation Western Blot analysis of key signaling proteins (e.g., p-STAT3, p-AKT, p-ERK).Increased phosphorylation of proteins in alternative pathways in the resistant cells compared to parental cells.
Increased Drug Efflux qPCR or Western Blot for ABC transporter expression (e.g., ABCB1, ABCG2).Higher expression of drug efflux pumps in resistant cells.
Problem 2: No Change in Target Protein Expression, but Still Resistant

If the expression of the target protein of this compound is unchanged, the resistance is likely mediated by other mechanisms.

Potential Cause Suggested Experiment Expected Outcome if Cause is Confirmed
Activation of Parallel Signaling Pathways Phospho-kinase antibody array.Identification of newly activated signaling pathways in resistant cells.
Crosstalk with other signaling pathways Co-immunoprecipitation experiments to identify new protein-protein interactions.Discovery of novel interactions that bypass the this compound-inhibited pathway. For instance, crosstalk between STAT3 and RAS signaling has been shown to promote resistance.
Metabolic Reprogramming Seahorse assay to measure cellular metabolism.Altered metabolic profile in resistant cells, providing an alternative energy source for survival.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Remove the old media and add 100 µL of fresh media containing the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Phosphorylated Proteins
  • Cell Lysis: Treat parental and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Parental and Resistant Cell Lines

Cell LineIC50 (µM)Resistance Fold-Change
Parental Cell Line0.1 ± 0.02-
Resistant Subline 15.2 ± 0.552
Resistant Subline 212.8 ± 1.1128

Table 2: Example Relative Protein Expression in Parental vs. Resistant Cell Lines

Protein Parental Cell Line (Normalized Expression) Resistant Cell Line (Normalized Expression) Fold Change
p-STAT31.04.54.5
Total STAT31.01.11.1
p-AKT1.03.23.2
Total AKT1.00.90.9
ABCG21.08.78.7

Visualizations

Lek_8804_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Target Target Kinase Domain Receptor->Target Lek_8804 This compound Lek_8804->Target Downstream Downstream Signaling (e.g., RAS/MAPK) Target->Downstream STAT3 STAT3 Target->STAT3 AKT AKT Target->AKT Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival STAT3->Survival AKT->Survival

Caption: Hypothetical signaling pathway targeted by this compound.

Resistance_Workflow start Suspected this compound Resistance confirm Confirm Resistance (IC50 Assay) start->confirm investigate Investigate Mechanisms confirm->investigate target_mut Sequence Target Gene investigate->target_mut Target-based? bypass Analyze Bypass Pathways (Western Blot, Phospho-Array) investigate->bypass Non-target? efflux Measure Efflux Pump Expression (qPCR, Western Blot) investigate->efflux Drug accumulation? strategy Develop Overcoming Strategy target_mut->strategy bypass->strategy efflux->strategy

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Tree start Cell line shows reduced sensitivity to this compound check_ic50 Is the IC50 significantly increased? start->check_ic50 no_resistance Review protocol for errors. Check cell line authenticity. check_ic50->no_resistance No resistance_confirmed Resistance Confirmed check_ic50->resistance_confirmed Yes check_target Is there a mutation in the target gene? resistance_confirmed->check_target target_mutation Consider alternative drugs that bind to the mutant form. check_target->target_mutation Yes check_bypass Is there activation of bypass pathways (e.g., p-STAT3, p-AKT)? check_target->check_bypass No bypass_activation Use combination therapy with an inhibitor for the bypass pathway. check_bypass->bypass_activation Yes check_efflux Is there an increase in drug efflux pump expression? check_bypass->check_efflux No efflux_increase Use a combination with an efflux pump inhibitor. check_efflux->efflux_increase Yes

Caption: Troubleshooting decision tree for this compound resistance.

References

Technical Support Center: Refining Lek 8804 Delivery Methods for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining in vivo delivery methods for Lek 8804, a potent 5-HT1A receptor agonist and potential 5-HT2 receptor antagonist.[1] The following sections offer detailed protocols, data summaries, and visual aids to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound for in vivo studies?

A1: As an ergoline derivative, this compound is likely a lipophilic/hydrophobic small molecule. The primary challenges for in vivo delivery of such compounds include poor aqueous solubility, which can lead to low bioavailability and precipitation at the injection site, and potential first-pass metabolism if administered orally.[2]

Q2: Which administration routes are most suitable for this compound in preclinical rodent studies?

A2: The choice of administration route depends on the experimental goals.

  • Intravenous (IV) injection: Bypasses absorption barriers and provides immediate systemic exposure. This is ideal for pharmacokinetic studies and acute-dosing paradigms.

  • Intraperitoneal (IP) injection: Offers a larger surface area for absorption compared to subcutaneous injection and is a common route for preclinical studies.

  • Oral gavage (PO): Suitable for assessing oral bioavailability and for chronic dosing studies. However, formulation is critical to overcome solubility and absorption challenges.[3]

Q3: What are some recommended formulation strategies to improve the solubility and bioavailability of this compound?

A3: For hydrophobic compounds like this compound, several formulation strategies can be employed:

  • Liposomal Encapsulation: Encapsulating this compound within a lipid bilayer can improve its stability, solubility, and in vivo half-life.[4][5]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the oral absorption of lipophilic drugs.

  • Co-solvent Systems: Using a mixture of solvents (e.g., DMSO, ethanol, PEG 400) can solubilize the compound for injection. However, care must be taken to avoid solvent toxicity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vivo delivery of this compound.

Problem Potential Cause Recommended Solution
Precipitation of this compound upon injection Poor aqueous solubility of the compound in the vehicle.- Increase the concentration of the solubilizing agent (e.g., surfactant, co-solvent).- Consider a different formulation strategy, such as liposomal encapsulation or a nanoemulsion.- Ensure the pH of the vehicle is optimal for compound solubility.
Low or variable bioavailability after oral gavage - Incomplete dissolution in the GI tract.- First-pass metabolism.- P-glycoprotein efflux.- Formulate this compound as a SEDDS to improve dissolution and absorption.- Include excipients in the formulation that inhibit P-glycoprotein.- Conduct a pilot pharmacokinetic study to assess the extent of first-pass metabolism.
Adverse reactions in animals post-administration (e.g., lethargy, irritation) - Toxicity of the vehicle (e.g., high concentration of DMSO).- Off-target effects of this compound at high local concentrations.- Reduce the concentration of potentially toxic excipients.- Administer the dose more slowly.- Use a delivery system that provides a more controlled release of the drug, such as PEGylated liposomes.
Inconsistent results between experiments - Variability in formulation preparation.- Improper administration technique.- Standardize the formulation protocol and perform quality control checks (e.g., particle size analysis).- Ensure all personnel are properly trained in the administration technique (e.g., oral gavage).

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol describes the thin-film hydration method for encapsulating a hydrophobic compound like this compound into liposomes.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio is 2:1 for DPPC:cholesterol. The amount of this compound will depend on the desired drug loading.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the lipid transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the flask wall.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the suspension becomes clear.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes).

  • Purification and Characterization:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

    • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol outlines the steps to develop a SEDDS for oral administration.

Materials:

  • This compound

  • Oil (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

Procedure:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, add a small amount of water and observe the emulsification process. The goal is to identify the region that forms a clear or slightly bluish, stable microemulsion.

  • Preparation of this compound-Loaded SEDDS:

    • Select a formulation from the optimal region of the phase diagram.

    • Add this compound to the mixture of oil, surfactant, and co-surfactant.

    • Gently heat (if necessary) and vortex until the drug is completely dissolved, forming a clear, homogenous pre-concentrate.

  • Characterization:

    • Self-Emulsification Assessment: Add a small volume of the SEDDS pre-concentrate to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation and observe the formation of the emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering.

    • In Vitro Dissolution: Perform dissolution studies to compare the release of this compound from the SEDDS formulation to the unformulated drug.

Protocol 3: Oral Gavage in Mice

This protocol provides a standardized method for oral administration of a formulated compound.

Materials:

  • Mouse

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches with a ball tip for an adult mouse)

  • Syringe with the this compound formulation

  • Scale

Procedure:

  • Preparation:

    • Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 mL/kg).

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.

  • Restraint:

    • Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition. Do not force the needle.

    • Once the needle is in the stomach (up to the pre-measured length), slowly administer the compound.

  • Post-Administration:

    • Gently remove the needle along the same path of insertion.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 10-15 minutes.

Data Summary Tables

Table 1: Comparison of In Vivo Delivery Methods for this compound

Delivery Method Advantages Disadvantages Best For
IV Injection (Co-solvent) - 100% bioavailability- Rapid onset of action- Potential for precipitation- Solvent toxicity- Requires sterile preparation- Pharmacokinetic studies- Acute efficacy models
IP Injection (Liposomes) - Larger injection volume tolerated- Sustained release possible with PEGylation- Improved solubility and stability- Slower absorption than IV- Potential for local irritation- Sub-chronic efficacy studies- Assessing sustained-release formulations
Oral Gavage (SEDDS) - Clinically relevant route- Suitable for chronic dosing- Non-invasive- Variable bioavailability- First-pass metabolism- Requires careful formulation- Oral bioavailability studies- Chronic efficacy models

Table 2: Common Excipients for Lipophilic Drug Formulations

Excipient Type Examples Function
Phospholipids DPPC, DSPC, Soy PCForm the lipid bilayer of liposomes.
Sterols CholesterolStabilizes the liposome membrane.
Oils (for SEDDS) Labrafac™, Capryol™, Sesame oilSolubilizes the lipophilic drug.
Surfactants (for SEDDS) Kolliphor® RH 40, Tween® 80, Labrasol®Reduces interfacial tension and promotes emulsification.
Co-surfactants/Co-solvents Transcutol® HP, PEG 400, EthanolIncreases drug loading and improves emulsion stability.

Visualizations

G cluster_0 5-HT1A Receptor Signaling (Gi/o coupled) cluster_1 5-HT2A Receptor Signaling (Gq coupled) Lek_8804_1A This compound (Agonist) HT1A 5-HT1A Receptor Lek_8804_1A->HT1A Binds Gi_o Gi/o Protein HT1A->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ERK ↑ ERK/MAPK Gi_o->ERK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Lek_8804_2A This compound (Antagonist) HT2A 5-HT2A Receptor Lek_8804_2A->HT2A Blocks Serotonin Serotonin Serotonin->HT2A Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2

Caption: Signaling pathways for this compound as a 5-HT1A agonist and 5-HT2A antagonist.

G Start Start: In Vivo Study of this compound Formulation Formulation Development (Liposomes or SEDDS) Start->Formulation QC Quality Control (Size, PDI, Encapsulation Efficiency) Formulation->QC Dosing Dosing in Rodents (IV, IP, or Oral Gavage) QC->Dosing PK Pharmacokinetic Analysis (Blood Sampling) Dosing->PK PD Pharmacodynamic/Behavioral Assessment Dosing->PD Data Data Analysis PK->Data PD->Data End End: Efficacy & PK Profile Data->End

Caption: Experimental workflow for in vivo evaluation of formulated this compound.

G Problem Inconsistent In Vivo Results? Solubility Is the compound fully dissolved in the vehicle? Problem->Solubility No Formulation Refine Formulation: - Increase solubilizer - Use Liposomes/SEDDS Solubility->Formulation No Bioavailability Is bioavailability low or variable (Oral)? Solubility->Bioavailability Yes Technique Is administration technique consistent? Formulation->Technique SEDDS Develop SEDDS formulation Bioavailability->SEDDS Yes Route Consider alternative route (IP/IV) Bioavailability->Route Consider SEDDS->Technique Route->Technique Training Retrain personnel on administration procedures Technique->Training No Adverse Are there adverse effects? Technique->Adverse Yes Success Problem Resolved Training->Success Vehicle Reduce concentration of toxic excipients Adverse->Vehicle Yes Dose Lower the dose or administer more slowly Adverse->Dose Consider Vehicle->Success Dose->Success

Caption: Troubleshooting decision tree for in vivo delivery of this compound.

References

addressing inconsistencies in Lek 8804 results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Lek 8804. Our aim is to help you address common inconsistencies and achieve reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the novel tyrosine kinase TK-1. By binding to the ATP-binding pocket of TK-1, this compound prevents its phosphorylation and subsequent activation of downstream signaling components in the Growth Factor Signaling Pathway (GFSP), leading to a reduction in cell proliferation.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is most soluble in DMSO at a concentration of 100 mM. For long-term storage, we recommend aliquoting the DMSO stock solution and storing it at -80°C. Avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced artifacts.

Q3: Are there any known off-target effects of this compound?

A3: At concentrations above 10 µM, this compound has been observed to have some inhibitory effects on other kinases with homologous ATP-binding sites. We recommend performing a kinase panel screening to identify potential off-target effects in your specific experimental system.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Across Experimental Batches

Q: We are observing significant variability in the IC50 values for this compound in our cell proliferation assays across different experimental runs. What could be the cause?

A: High variability in IC50 values is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting this problem:

1. Reagent Consistency:

  • This compound Stock Solution: Ensure that the stock solution is prepared consistently and has not undergone multiple freeze-thaw cycles. We recommend preparing fresh dilutions from a master stock for each experiment.

  • Cell Culture Media and Supplements: Variations in serum batches or other supplements can significantly impact cell growth and drug response. Use a single, quality-controlled batch of serum for a series of related experiments.

2. Cell-Based Factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Cell Seeding Density: Inconsistent cell seeding density can lead to variations in cell growth rates and, consequently, the apparent IC50 value. Ensure precise and uniform cell seeding.

3. Assay Protocol Standardization:

  • Incubation Time: The duration of drug exposure can influence the IC50 value. Adhere strictly to the protocol's specified incubation time.

  • Assay Endpoint Measurement: Ensure that the method used to measure cell viability (e.g., MTT, CellTiter-Glo®) is performed consistently and within the linear range of the assay.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Drug Treatment: Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO and read the absorbance at 570 nm.

Experiment Batch Cell Passage Number Serum Lot Observed IC50 (nM)
Batch A15Lot 1150
Batch B16Lot 1165
Batch C25Lot 1350
Batch D15Lot 2280
Batch E (Standardized) 15 Lot 1 155
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy

Q: this compound shows high potency in our in vitro cell-based assays, but the in vivo efficacy in our mouse xenograft model is much lower than expected. What could explain this discrepancy?

A: A disconnect between in vitro and in vivo results is a frequent challenge in drug development. The following factors should be investigated:

1. Pharmacokinetics and Bioavailability:

  • Poor Absorption/High Clearance: this compound may have poor oral bioavailability or be rapidly cleared from circulation. Conduct pharmacokinetic studies to determine the compound's half-life, Cmax, and AUC.

  • Formulation: The formulation used for in vivo administration can significantly impact drug exposure. Experiment with different delivery vehicles (e.g., PEG, cyclodextrin-based formulations).

2. Target Engagement in Vivo:

  • Insufficient Target Inhibition: The dose administered may not be sufficient to achieve the required level of target inhibition in the tumor tissue. Perform a pharmacodynamic study to measure the inhibition of TK-1 phosphorylation in tumor lysates at different time points after dosing.

3. Tumor Microenvironment:

  • Protein Binding: this compound may exhibit high plasma protein binding, reducing the concentration of free, active compound available to engage the target in the tumor.

  • Tumor Penetration: The compound may not effectively penetrate the tumor tissue.

  • Dosing: Administer a single dose of this compound to tumor-bearing mice.

  • Tissue Collection: At various time points (e.g., 2, 8, 24 hours) post-dose, collect tumor tissue and plasma samples.

  • Lysate Preparation: Homogenize the tumor tissue to prepare protein lysates.

  • Western Blot Analysis: Perform a Western blot on the tumor lysates to detect the levels of phosphorylated TK-1 (p-TK-1) and total TK-1.

Metric In Vitro In Vivo (10 mg/kg) In Vivo (50 mg/kg)
IC50 (Cell Proliferation) 150 nMN/AN/A
Tumor p-TK-1 Inhibition 95% at 1 µM20% at 2h85% at 2h
Tumor Growth Inhibition N/A15%60%

Visualizations

G cluster_0 GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TK1 TK-1 Receptor->TK1 Activation Downstream Downstream Signaling (e.g., MAPK/ERK) TK1->Downstream Phosphorylation Lek8804 This compound Lek8804->TK1 Inhibition Proliferation Cell Proliferation Downstream->Proliferation

Caption: Simplified signaling pathway of this compound's mechanism of action.

G cluster_workflow Troubleshooting Workflow for IC50 Variability Start High IC50 Variability Observed CheckReagents Check Reagent Consistency (this compound stock, media) Start->CheckReagents CheckCells Verify Cell Health & Passage Number CheckReagents->CheckCells Reagents OK StandardizeProtocol Standardize Assay Protocol (seeding, incubation) CheckCells->StandardizeProtocol Cells OK Resolved Issue Resolved: Consistent IC50 StandardizeProtocol->Resolved Protocol OK

Caption: Logical workflow for troubleshooting IC50 variability.

Technical Support Center: Protocol Modifications for Enhanced Lek 8804 Performance

Author: BenchChem Technical Support Team. Date: November 2025

No information was found regarding "Lek 8804" in the context of a scientific protocol, experimental procedure, or research-related product.

Our search for information on "this compound" to create a technical support center with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals did not yield any relevant results. The search results primarily pointed to two unrelated areas:

  • An industrial valve component: "Type 8804" is described as a ball valve or butterfly valve with an electrical rotary actuator manufactured by Burkert.[1] This is an industrial hardware component and does not appear to be related to laboratory or research protocols.

  • A business consulting service: L.E.K. Consulting offers services such as "Dynamic Performance Management" and "Portfolio Company Value Enhancement" aimed at improving business performance and profitability.[2][3] These services are related to business strategy and operations, not scientific research.

Due to the lack of information on "this compound" within a scientific or experimental context, we are unable to provide the requested troubleshooting guides, FAQs, data tables, experimental protocols, or visualizations.

To receive the requested support, please verify the name "this compound" and provide additional context, such as the area of research, the type of experiment, or the manufacturer of the product or protocol .

References

Validation & Comparative

Unable to Validate "Lek 8804": Awaiting Further Information

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to generate a comparative analysis of Lek 8804's mechanism of action have been unsuccessful due to the absence of publicly available data on a compound with this identifier.

Initial and broadened searches across scientific and medical databases have yielded no specific information related to a drug or research compound designated as "this compound." The search results did not provide any details regarding its chemical structure, biological targets, signaling pathways, or any associated experimental data.

Consequently, the core requirements of the requested comparison guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time.

To proceed with this analysis, further clarification on the identity of "this compound" is required. Alternative identifiers such as a formal chemical name, an alternative codename, a patent number, or a reference to a specific publication or research group would be necessary to locate the relevant information.

Researchers, scientists, and drug development professionals interested in a comparative analysis are encouraged to provide a more specific identifier for the compound of interest. Upon receipt of this information, a comprehensive guide will be developed as originally requested.

Comparative Analysis: Information on Lek 8804 Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the investigational compound "Lek 8804" has yielded no specific information regarding its mechanism of action, therapeutic targets, or any associated clinical or preclinical data. As a result, a direct comparative analysis between this compound and current standard-of-care treatments cannot be conducted at this time.

The term "this compound" does not appear in publicly accessible scientific literature, clinical trial registries, or pharmaceutical pipelines. This suggests that "this compound" may be an internal project code for a compound in the very early stages of discovery, a designation that has not been disclosed publicly, or potentially a mistyped identifier.

To facilitate the requested comparative analysis, further details on this compound are required, including:

  • Chemical Class and Structure: Understanding the molecular nature of the compound.

  • Mechanism of Action: The specific biological pathway or target it modulates.

  • Therapeutic Indication: The disease or condition it is intended to treat.

  • Development Phase: Whether it is in preclinical or clinical development.

Without this foundational information, it is not possible to identify the appropriate standard treatments for comparison, locate relevant experimental data, or generate the requested data tables and visualizations.

Professionals in the fields of research, science, and drug development are encouraged to verify the designation "this compound" and provide a more specific identifier or additional context to enable a thorough and accurate comparative analysis.

No Public Data Available for Lek 8804 to Conduct Cross-Validation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and clinical trial databases has yielded no specific information on a compound designated "Lek 8804." This prevents the creation of a detailed comparison guide as requested, due to the absence of experimental data regarding its effects, mechanism of action, and performance in different models.

Without any foundational data on this compound, it is impossible to:

  • Summarize quantitative data: There is no performance data to present in tabular format for comparison with alternative compounds.

  • Provide experimental protocols: The specific methodologies used to evaluate this compound are not in the public domain.

  • Visualize signaling pathways or workflows: The mechanism of action and the experimental procedures related to this compound are unknown, making it impossible to create the requested Graphviz diagrams.

For the research and drug development community to benefit from a comparative analysis, data on the compound's biological activity, target engagement, and effects in various in vitro and in vivo models would be required.

Should information regarding this compound become publicly available, a thorough cross-validation and comparative analysis could be conducted. Researchers interested in this compound are encouraged to monitor scientific publications and announcements from relevant pharmaceutical entities.

Independent Verification of Lecanemab (Leqembi) Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Lek 8804" did not yield any verifiable information. This guide focuses on Lecanemab (brand name: Leqembi) , a prominent and extensively researched monoclonal antibody for the treatment of early Alzheimer's disease, which is presumed to be the subject of interest.

This guide offers an objective comparison of Lecanemab's performance against other therapeutic alternatives, supported by experimental data from key clinical trials. It is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of the research findings.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from the pivotal Phase 3 Clarity AD trial for Lecanemab and comparative data for other anti-amyloid therapies.

Table 1: Efficacy of Lecanemab in the Clarity AD Trial (18 Months)
Efficacy EndpointLecanemab Group (n=898)Placebo Group (n=897)Difference (Lecanemab - Placebo)P-value
Clinical Dementia Rating-Sum of Boxes (CDR-SB) (Change from Baseline)1.211.66-0.45[1][2][3]<0.001[2]
Alzheimer's Disease Assessment Scale-Cognitive Subscale 14 (ADAS-Cog14) (Change from Baseline)---1.44[1]0.00065
Alzheimer's Disease Composite Score (ADCOMS) (Change from Baseline)---0.0500.00002
AD Cooperative Study-Activities of Daily Living for Mild Cognitive Impairment (ADCS MCI-ADL) (Change from Baseline)-3.5-5.52.0<0.001
Amyloid PET (Centiloids) (Change from Baseline)-55.53.6-59.1<0.00001
Table 2: Comparative Safety Profile of Anti-Amyloid Therapies
Adverse EventLecanemab (Clarity AD)Donanemab (TRAILBLAZER-ALZ 2)Aducanumab (EMERGE/ENGAGE)
Amyloid-Related Imaging Abnormalities-Edema (ARIA-E) 12.6%24.0%35%
Amyloid-Related Imaging Abnormalities-Hemorrhage (ARIA-H) 17.3%31.4%-
Infusion-Related Reactions 26.4%--
Serious Adverse Events 14.0%--

Experimental Protocols

Clarity AD Phase 3 Trial Protocol

The Clarity AD study was a global, multicenter, double-blind, placebo-controlled, parallel-group, 18-month Phase 3 clinical trial.

  • Objective: To evaluate the efficacy and safety of Lecanemab in participants with early Alzheimer's disease.

  • Participants: 1,795 individuals aged 50 to 90 years with a diagnosis of mild cognitive impairment (MCI) due to Alzheimer's disease or mild Alzheimer's disease dementia, with confirmed amyloid pathology.

  • Intervention: Participants were randomized on a 1:1 basis to receive either intravenous Lecanemab at a dose of 10 mg/kg every two weeks or a placebo.

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline at 18 months on the Clinical Dementia Rating-Sum of Boxes (CDR-SB), a global scale that assesses both cognitive and functional impairment.

  • Key Secondary Endpoints:

    • Change in amyloid burden as measured by positron emission tomography (PET).

    • Change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale 14 (ADAS-Cog14).

    • Change from baseline on the Alzheimer's Disease Composite Score (ADCOMS).

    • Change from baseline on the Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS MCI-ADL).

  • Safety Assessments: Safety was monitored through the recording of adverse events, including a specific focus on Amyloid-Related Imaging Abnormalities (ARIA), vital signs, and laboratory tests.

Visualizations

Lecanemab's Mechanism of Action in Alzheimer's Disease

Lecanemab_Mechanism_of_Action cluster_0 Pathogenic Cascade of Alzheimer's Disease cluster_1 Therapeutic Intervention Amyloid Precursor Protein (APP) Amyloid Precursor Protein (APP) Amyloid-beta (Aβ) Monomers Amyloid-beta (Aβ) Monomers Amyloid Precursor Protein (APP)->Amyloid-beta (Aβ) Monomers Aβ Monomers Aβ Monomers Soluble Aβ Protofibrils Soluble Aβ Protofibrils Aβ Monomers->Soluble Aβ Protofibrils Aggregation Insoluble Aβ Fibrils (Plaques) Insoluble Aβ Fibrils (Plaques) Soluble Aβ Protofibrils->Insoluble Aβ Fibrils (Plaques) Further Aggregation Neuronal Dysfunction & Death Neuronal Dysfunction & Death Soluble Aβ Protofibrils->Neuronal Dysfunction & Death Neurotoxicity Insoluble Aβ Fibrils (Plaques)->Neuronal Dysfunction & Death Neurotoxicity Lecanemab Lecanemab Lecanemab->Soluble Aβ Protofibrils Binds to Protofibrils Clearance of Aβ Protofibrils Clearance of Aβ Protofibrils Lecanemab->Clearance of Aβ Protofibrils Promotes Microglia Microglia Microglia->Lecanemab Fc-mediated Phagocytosis Clearance of Aβ Protofibrils->Neuronal Dysfunction & Death Reduces

Caption: Lecanemab targets and promotes the clearance of soluble amyloid-beta protofibrils.

Experimental Workflow of the Clarity AD Trial

Clarity_AD_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Period (18 Months) cluster_analysis Data Analysis Patient Population Early Alzheimer's Disease (MCI or Mild Dementia) Inclusion Criteria Age 50-90 Confirmed Amyloid Pathology Patient Population->Inclusion Criteria Lecanemab Group Lecanemab (10 mg/kg IV every 2 weeks) Inclusion Criteria->Lecanemab Group Placebo Group Placebo IV every 2 weeks Inclusion Criteria->Placebo Group Efficacy Assessments CDR-SB, ADAS-Cog14, ADCOMS, ADCS MCI-ADL Lecanemab Group->Efficacy Assessments Safety Monitoring Adverse Events, ARIA Monitoring (MRI) Lecanemab Group->Safety Monitoring Biomarker Analysis Amyloid PET Lecanemab Group->Biomarker Analysis Placebo Group->Efficacy Assessments Placebo Group->Safety Monitoring Placebo Group->Biomarker Analysis Primary Endpoint Analysis Change from Baseline in CDR-SB Efficacy Assessments->Primary Endpoint Analysis Secondary Endpoint Analysis Cognitive, Functional, and Biomarker Changes Efficacy Assessments->Secondary Endpoint Analysis Biomarker Analysis->Secondary Endpoint Analysis

Caption: Overview of the patient journey and key stages in the Clarity AD clinical trial.

References

Comparative Toxicity Profile of [Lek 8804] and Its Analogs: A Guide for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for comparing the toxicity profiles of a lead compound, designated here as [Lek 8804], and its structural analogs. Due to the absence of publicly available data for a compound named "this compound," this document serves as a comprehensive template. Researchers can adapt this framework by substituting the placeholder data with their own experimental results to facilitate a rigorous and objective preclinical safety assessment. The methodologies and data presentation formats are based on established practices in toxicology and drug development.

Introduction

The preclinical evaluation of a drug candidate's safety is a critical step in the drug discovery and development pipeline.[1][2] A thorough understanding of a compound's toxicity profile, and that of its close structural analogs, allows for the selection of the most promising candidates with the best safety margins for further development. This comparative guide is intended to assist in the systematic evaluation and presentation of toxicity data.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for the initial screening of compound toxicity.[3][4] These tests provide valuable information on a compound's potential to cause cell death and can help elucidate the underlying mechanisms.[5]

Comparative Cytotoxicity Data

The following table summarizes hypothetical cytotoxicity data for [this compound] and its analogs across various cell lines. The IC50 value represents the concentration of a compound that inhibits 50% of cell viability.

CompoundCell LineAssay TypeExposure Time (hrs)IC50 (µM)
[this compound] HepG2 MTT 24 [e.g., 15.2]
48 [e.g., 9.8]
HEK293 MTT 24 [e.g., 45.7]
48 [e.g., 32.1]
[Analog 1] HepG2 MTT 24 [e.g., 22.5]
48 [e.g., 18.3]
HEK293 MTT 24 [e.g., >100]
48 [e.g., 85.6]
[Analog 2] HepG2 MTT 24 [e.g., 8.1]
48 [e.g., 4.5]
HEK293 MTT 24 [e.g., 21.3]
48 [e.g., 15.9]
Membrane Integrity Assessment

Lactate dehydrogenase (LDH) release assays are used to assess membrane integrity, as LDH is released from cells upon membrane damage.

CompoundCell LineExposure Time (hrs)Concentration (µM)% LDH Release (relative to control)
[this compound] HepG2 24 [e.g., 10] [e.g., 12]
[e.g., 50] [e.g., 45]
[Analog 1] HepG2 24 [e.g., 10] [e.g., 8]
[e.g., 50] [e.g., 25]
[Analog 2] HepG2 24 [e.g., 10] [e.g., 25]
[e.g., 50] [e.g., 78]
Experimental Protocols
  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in 96-well plates at a density of [e.g., 1 x 10^4 cells/well] and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of [this compound] and its analogs for 24 and 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for [e.g., 4 hours] to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with [e.g., DMSO].

  • Absorbance Measurement: Measure the absorbance at [e.g., 570 nm] using a microplate reader.

  • Data Analysis: Calculate the IC50 values using a non-linear regression analysis.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: Measure the absorbance at [e.g., 490 nm] after a [e.g., 30-minute] incubation.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

In Vivo Toxicity Assessment

In vivo studies are essential for evaluating the systemic toxicity of a compound and determining its safety profile in a whole organism.

Acute Oral Toxicity

The following table presents a summary of a hypothetical acute oral toxicity study in rodents.

CompoundSpeciesDose (mg/kg)Observations
[this compound] Rat [e.g., 2000] No mortality or significant clinical signs of toxicity.
[Analog 1] Rat [e.g., 2000] No mortality or significant clinical signs of toxicity.
[Analog 2] Rat [e.g., 1000] Lethargy and piloerection observed within 4 hours, resolved by 24 hours. No mortality.
[e.g., 2000] 2/5 animals showed severe lethargy and ataxia, leading to euthanasia.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
  • Animal Model: Use a single sex of rodents (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of the test compound to one animal.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal shows signs of severe toxicity or dies, the next animal receives a lower dose.

  • Endpoint: The study is complete when a sufficient number of reversals have been observed to allow for the estimation of the LD50.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable effects of a compound on vital physiological functions.

hERG Channel Assay

The hERG (human Ether-à-go-go-Related Gene) channel assay is a critical in vitro test to assess the risk of drug-induced cardiac arrhythmias.

CompoundIC50 (µM)
[this compound] [e.g., >30]
[Analog 1] [e.g., >30]
[Analog 2] [e.g., 5.2]
Experimental Protocol: Patch Clamp Electrophysiology for hERG Inhibition
  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.

  • Compound Application: Apply increasing concentrations of the test compounds to the cells.

  • Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.

Toxicokinetics

Toxicokinetic studies relate the dose of a compound to its systemic exposure and the development of toxicity.

CompoundSpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
[this compound] Rat [e.g., 10] Oral [e.g., 1250] [e.g., 2] [e.g., 8750]
[Analog 1] Rat [e.g., 10] Oral [e.g., 980] [e.g., 4] [e.g., 9200]
[Analog 2] Rat [e.g., 10] Oral [e.g., 2500] [e.g., 1] [e.g., 15000]

Visualizations

Hypothetical Signaling Pathway Affected by [this compound]

G cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Lek_8804 Lek_8804 Lek_8804->Receptor Binds to Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Inhibits Apoptosis Apoptosis Transcription_Factor->Apoptosis Prevents

Caption: Hypothetical signaling pathway initiated by [this compound].

Experimental Workflow for In Vitro Cytotoxicity Screening

G Start Start Cell_Seeding Cell Seeding (96-well plates) Start->Cell_Seeding Compound_Treatment Compound Treatment (this compound & Analogs) Cell_Seeding->Compound_Treatment Incubation Incubation (24h & 48h) Compound_Treatment->Incubation Assay Select Assay Incubation->Assay MTT_Assay MTT Assay Assay->MTT_Assay Viability LDH_Assay LDH Assay Assay->LDH_Assay Toxicity Data_Acquisition Data Acquisition (Plate Reader) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 / % Release) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity screening.

References

Definitive Identification of "Lek 8804" in Scientific and Financial Contexts

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Lek 8804" in scientific and biomedical databases have yielded no results for a compound, molecule, or experimental technique with this designation. The term does not appear in prominent research literature or clinical trial registries.

Conversely, a comprehensive search of financial and economic data reveals that "Lek" is the official currency of Albania (ALL). The numerical value "8804" appears in the context of historical and projected currency exchange rates, specifically in relation to the British Pound (GBP) and the Euro (EUR). For instance, historical data shows exchange rates such as 0.8804 GBP to 1 EUR.

Given the available evidence, "this compound" does not represent a scientific entity amenable to a head-to-head study against an alternative technique in the field of drug development or life sciences research. The query appears to be based on a misinterpretation of financial terminology as a scientific identifier.

Benchmarking Lck Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commercially available inhibitors targeting the Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor signaling pathway. This document summarizes key performance data, details experimental methodologies for inhibitor characterization, and visualizes the relevant biological and experimental frameworks.

The data and protocols presented herein are compiled from various sources and are intended to serve as a reference for the preclinical benchmarking of novel and established Lck inhibitors.

Data Presentation: Comparative Inhibitor Performance

The following table summarizes the in vitro potency and selectivity of three well-characterized Lck inhibitors: Dasatinib, Saracatinib, and WH-4-023. These inhibitors are frequently used as benchmarks in kinase drug discovery. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the activity of a given kinase by 50%. It is important to note that IC50 values can vary between different experimental setups (e.g., ATP concentration), and the data below is compiled from multiple sources for comparative purposes.

InhibitorPrimary Target(s)Lck IC50 (nM)Other Kinases Inhibited (IC50 in nM)
Dasatinib BCR-ABL, Src family kinases<1 - 0.4c-Src (<1.1), YES (0.5), ABL (<1.0), c-Kit (5.0)[1][2]
Saracatinib Src family kinases4-10c-Src (2.7), c-YES, Fyn, Lyn, Blk, Fgr (4-11)[3][4][5]
WH-4-023 Lck, Src2Src (6), SIK1 (10), SIK2 (22), SIK3 (60)

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. The following are representative protocols for key assays used in Lck inhibitor benchmarking.

In Vitro Lck Kinase Activity Assay (HTRF)

This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Lck enzyme. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust method for this purpose.

Materials:

  • Recombinant Lck enzyme

  • Biotinylated peptide substrate (e.g., a generic tyrosine kinase substrate)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the Lck enzyme, the biotinylated substrate, and the test inhibitor.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for Lck to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding the HTRF detection reagents diluted in a detection buffer containing EDTA.

  • Signal Reading: After a further incubation period (e.g., 60 minutes) to allow for the detection reagents to bind, read the plate on an HTRF-compatible plate reader. The HTRF signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based T-Cell Proliferation Assay

This cellular assay assesses the ability of an inhibitor to block T-cell proliferation, which is dependent on Lck activity.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • T-cell activators: Anti-CD3 and anti-CD28 antibodies

  • Cell proliferation reagent (e.g., CFSE, BrdU, or MTT/XTT)

  • 96-well flat-bottom cell culture plates

  • Flow cytometer or microplate reader

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood or culture the T-cell line according to standard protocols.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of the Lck inhibitor and incubate for a specified period (e.g., 1-2 hours).

  • T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells.

  • Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement:

    • For CFSE: Stain the cells with CFSE before seeding. After the incubation period, harvest the cells and analyze the dilution of the CFSE signal by flow cytometry.

    • For MTT/XTT: Add the MTT or XTT reagent to the wells and incubate for a few hours. Measure the absorbance on a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

  • Data Analysis: Determine the percentage of inhibition of T-cell proliferation for each inhibitor concentration compared to a stimulated control without inhibitor. Calculate the EC50 (half-maximal effective concentration) value from a dose-response curve.

Mandatory Visualizations

Lck Signaling Pathway

The following diagram illustrates the central role of Lck in the T-cell receptor (TCR) signaling cascade. Upon engagement of the TCR and co-receptors (CD4 or CD8) with an antigen-presenting cell, Lck is activated and phosphorylates key downstream signaling molecules, leading to T-cell activation.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD4_8 CD4/CD8 CD4_8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 SLP76 SLP-76 LAT->SLP76 Recruitment ITK ITK PLCg1->ITK Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream SLP76->PLCg1 ITK->PLCg1

Caption: A simplified diagram of the Lck-mediated T-cell receptor signaling pathway.

Experimental Workflow for Lck Inhibitor Benchmarking

The following flowchart outlines a typical experimental workflow for the preclinical benchmarking of a novel Lck inhibitor against known standards.

Inhibitor_Benchmarking_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis and Comparison Biochemical_Assay Biochemical Kinase Assay (e.g., HTRF) Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) Biochemical_Assay->Selectivity_Profiling IC50_EC50 IC50/EC50 Determination Biochemical_Assay->IC50_EC50 TCell_Proliferation T-Cell Proliferation Assay Selectivity_Profiling->TCell_Proliferation Selectivity_Profiling->IC50_EC50 Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) TCell_Proliferation->Target_Engagement TCell_Proliferation->IC50_EC50 Downstream_Signaling Downstream Signaling Assay (e.g., IL-2 production) Target_Engagement->Downstream_Signaling Target_Engagement->IC50_EC50 Downstream_Signaling->IC50_EC50 Comparative_Analysis Comparative Analysis vs. Benchmarks IC50_EC50->Comparative_Analysis Start Novel Lck Inhibitor Start->Biochemical_Assay

Caption: A typical workflow for benchmarking the performance of a novel Lck inhibitor.

References

Validation of Lek 8804 as a Therapeutic Target: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to gather information on "Lek 8804" as a therapeutic target have revealed no publicly available data corresponding to a biological molecule or drug under this designation. Extensive searches have consistently identified "this compound" as a model number for a commercial door hardware component, specifically a Sargent Rim Exit Device.[1][2][3][4][5]

This suggests that "this compound" may be an internal codename, a novel preclinical entity not yet disclosed in public literature, or a potential error in the provided topic name.

Without accessible scientific data, a direct comparative analysis of this compound's performance against other therapeutic alternatives is not possible at this time. However, to provide a framework for such an evaluation should information become available, this guide will outline the essential components and methodologies for validating a novel therapeutic target, using illustrative examples from established research areas.

The Process of Therapeutic Target Validation

The journey of validating a new therapeutic target is a rigorous, multi-stage process designed to build a strong case for its role in disease and its potential for therapeutic intervention. This process is crucial for minimizing the risk of failure in later, more expensive stages of drug development.

  • Target Identification: Identifying a potential target (e.g., a protein, gene, or RNA) that is believed to play a causal role in a specific disease.

  • Target Validation: Gathering evidence to support the hypothesis that modulating the target will have a therapeutic effect. This involves a wide range of in vitro and in vivo experiments.

  • Lead Identification and Optimization: Screening for and developing molecules that can effectively modulate the target.

  • Preclinical and Clinical Development: Testing the safety and efficacy of the lead compounds in animal models and subsequently in human clinical trials.

Below is a generalized workflow for the target validation process.

cluster_0 Target Identification cluster_1 Target Validation cluster_2 Lead Discovery cluster_3 Clinical Trials Genomic_Studies Genomic/Proteomic Studies Genetic_Manipulation Genetic Manipulation (e.g., CRISPR, siRNA) Genomic_Studies->Genetic_Manipulation Literature_Review Literature Review Pathway_Analysis Pathway Analysis Literature_Review->Pathway_Analysis In_Vitro In Vitro Assays (e.g., enzyme kinetics, cell viability) Pathway_Analysis->In_Vitro HTS High-Throughput Screening In_Vitro->HTS In_Vivo In Vivo Models (e.g., animal disease models) Lead_Opt Lead Optimization In_Vivo->Lead_Opt Genetic_Manipulation->In_Vivo HTS->Lead_Opt Phase_I Phase I Lead_Opt->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Generalized workflow for therapeutic target validation.
Hypothetical Signaling Pathway and Experimental Data

To illustrate the type of information required for a comprehensive comparison guide, let us consider a hypothetical scenario where "this compound" is a novel kinase inhibitor.

If this compound were an inhibitor of a kinase, its mechanism would likely involve blocking a phosphorylation cascade implicated in a disease process. The following diagram illustrates a generic kinase signaling pathway that could be targeted by such an inhibitor.

Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Nucleus->Cellular_Response Lek_8804 This compound Lek_8804->Kinase_B Inhibition

Hypothetical signaling pathway for a kinase inhibitor.
Comparative Data Tables

A crucial component of a validation guide is the direct comparison of the target with existing alternatives. The tables below are templates that would be populated with experimental data.

Table 1: In Vitro Potency and Selectivity

CompoundTarget IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)Cell-Based Assay EC₅₀ (nM)
This compound Data N/AData N/AData N/AData N/A
Competitor A151500>1000050
Competitor B22580010

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

Table 2: In Vivo Efficacy in Disease Model

Treatment GroupDosing RegimenTumor Growth Inhibition (%)Biomarker Modulation (%)Statistically Significant (p-value)
Vehicle Control10 mL/kg, oral, QD00-
This compound Data N/AData N/AData N/AData N/A
Competitor A30 mg/kg, oral, QD6570<0.01
Competitor B10 mg/kg, IV, BIW8085<0.001

QD: once daily. BIW: twice weekly. IV: intravenous.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and critical evaluation of the presented data.

Example Protocol: Kinase Inhibition Assay

  • Objective: To determine the in vitro potency of this compound against the target kinase.

  • Materials: Recombinant human kinase, peptide substrate, ATP, this compound, and competitor compounds, assay buffer, and a detection reagent.

  • Procedure:

    • A dilution series of this compound and competitor compounds is prepared.

    • The kinase, substrate, and test compound are incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence, fluorescence).

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Example Protocol: Cell Proliferation Assay

  • Objective: To assess the effect of this compound on the proliferation of cancer cells expressing the target kinase.

  • Materials: Cancer cell line, cell culture medium, fetal bovine serum, this compound, and competitor compounds, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The medium is replaced with a fresh medium containing a dilution series of the test compounds.

    • Cells are incubated for 72 hours.

    • The cell viability reagent is added to each well, and the signal (e.g., luminescence) is measured.

    • EC₅₀ values are determined from the dose-response curves.

Conclusion

While a detailed analysis of this compound as a therapeutic target is not currently feasible due to the absence of public data, this guide provides a comprehensive framework for how such a validation would be structured. The principles of target validation, including the generation of comparative data and the documentation of detailed experimental protocols, are fundamental to the successful development of new therapies. Should "this compound" be a valid therapeutic candidate, future disclosures of its biological function and performance data will be necessary to populate this comparative framework and assess its therapeutic potential. Researchers, scientists, and drug development professionals are encouraged to apply these rigorous validation principles to any novel therapeutic target.

References

comparative review of Lek 8804 and previous generation compounds

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the compound "Lek 8804" have yielded no relevant scientific or clinical data. As a result, a comparative review against previous generation compounds cannot be conducted at this time.

No information was found in publicly available resources, including clinical trial registries and scientific literature databases, that identifies or describes a compound designated as "this compound." The search results were unrelated to any specific chemical entity or drug in development.

Without foundational information on "this compound," it is impossible to:

  • Identify its chemical class or mechanism of action.

  • Determine its intended therapeutic area.

  • Identify its preceding generation of compounds.

  • Locate any preclinical or clinical data for comparison.

Therefore, the core requirements of the requested comparison guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the correct designation of the compound of interest. Should a different identifier be available, a new search can be initiated.

Safety Operating Guide

Navigating the Safe Handling of Potent Pharmaceutical Compounds: A Guide for Compound 8804

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Authorized Laboratory Personnel

This document provides critical safety and logistical guidance for the handling of Compound 8804, a potent, flammable solid organic compound utilized in advanced drug development programs. Adherence to these protocols is mandatory to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Compound 8804 is classified as a flammable solid with potential for toxicity. All personnel must wear the prescribed PPE when handling this compound. The level of PPE required is dictated by the specific procedure and the quantity of the compound being handled.

Table 1: Personal Protective Equipment (PPE) Requirements for Compound 8804

ProcedureMinimum PPE Requirement
Weighing and Aliquoting (Solid) - Dedicated Lab Coat- Nitrile Gloves (double-gloved)- Safety Goggles with Side Shields- Particulate Respirator (N95 or higher)
Solution Preparation - Dedicated Lab Coat- Nitrile Gloves (double-gloved)- Safety Goggles with Side Shields- Chemical Fume Hood
In Vitro/In Vivo Administration - Dedicated Lab Coat- Nitrile Gloves (double-gloved)- Safety Glasses- Biosafety Cabinet (if applicable)

Safe Handling and Operational Protocols

All manipulations of Compound 8804 must be performed in designated, controlled areas. A chemical fume hood is required for any procedure that may generate dust or aerosols.

Weighing and Solution Preparation Protocol
  • Preparation: Designate a specific area within a certified chemical fume hood for handling Compound 8804. Ensure all necessary equipment (analytical balance, spatulas, weigh boats, vials, solvent) is inside the hood.

  • Tare: Place a weigh boat on the analytical balance and tare to zero.

  • Dispensing: Carefully dispense the desired amount of Compound 8804 onto the weigh boat using a dedicated spatula. Avoid generating dust.

  • Recording: Record the exact weight of the compound.

  • Transfer: Carefully transfer the weighed compound into a pre-labeled vial.

  • Solubilization: Add the appropriate solvent to the vial to achieve the desired concentration. Cap the vial securely and vortex until the compound is fully dissolved.

  • Decontamination: Wipe down all surfaces and equipment within the fume hood with a 70% ethanol solution. Dispose of all contaminated materials as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 2: Emergency Response for Compound 8804 Incidents

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Secure the area and prevent entry. For small spills, use a spill kit with absorbent pads. For large spills, contact the Emergency Response Team.

Disposal Plan

All waste contaminated with Compound 8804 is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing Compound 8804 should be collected in a labeled, sealed hazardous waste container.

  • Sharps: Needles and syringes used for administering solutions of Compound 8804 must be disposed of in a designated sharps container.

Workflow for Safe Handling of Compound 8804

The following diagram outlines the critical steps for the safe handling of Compound 8804 from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Log Compound Store Store in Designated Location Receive->Store PrepArea Prepare Handling Area (Fume Hood) Store->PrepArea Weigh Weigh Solid Compound PrepArea->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Perform Experiment PrepareSol->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste Document Document Handling & Disposal DisposeWaste->Document

Caption: Workflow for the safe handling of potent compounds.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lek 8804
Reactant of Route 2
Reactant of Route 2
Lek 8804

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。